Thp-peg9-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H46O11 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C23H46O11/c24-4-6-25-7-8-26-9-10-27-11-12-28-13-14-29-15-16-30-17-18-31-19-20-32-21-22-34-23-3-1-2-5-33-23/h23-24H,1-22H2 |
InChI Key |
FCZORFNNCSEJMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Foundational & Exploratory
Thp-peg9-OH: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Thp-peg9-OH, a valuable heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. This document details the chemical properties, a robust synthesis protocol, and thorough characterization methodologies, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Introduction
This compound, with the IUPAC name 26-((tetrahydro-2H-pyran-2-yl)oxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol, is a monodisperse polyethylene glycol (PEG) derivative. It features a tetrahydropyranyl (Thp) protecting group at one terminus and a free hydroxyl group at the other. This structure allows for the selective modification of either end of the nine-unit PEG chain, making it a versatile tool in bioconjugation and medicinal chemistry. The Thp group provides a stable protecting group for the hydroxyl functionality under a variety of reaction conditions, which can be selectively removed under mild acidic conditions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 669556-83-6 |
| Molecular Formula | C₂₃H₄₆O₁₁ |
| Molecular Weight | 498.6 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Purity (Typical) | >98.0% (HPLC) |
| Solubility | Soluble in water, methanol, ethanol, dichloromethane, and other common organic solvents. |
| Storage | Store at -20°C for long-term stability. |
Synthesis of this compound
The synthesis of this compound is achieved through the acid-catalyzed protection of one of the terminal hydroxyl groups of nonaethylene glycol with 3,4-dihydro-2H-pyran (DHP). The use of a stoichiometric excess of the glycol helps to favor the mono-protected product.
Synthesis Workflow
The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
Materials:
-
Nonaethylene glycol (HO-(CH₂CH₂O)₉-H)
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (PTSA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography elution
Procedure:
-
To a solution of nonaethylene glycol (1.0 equivalent) in anhydrous dichloromethane (DCM) is added 3,4-dihydro-2H-pyran (DHP, 1.1 equivalents).
-
The mixture is cooled to 0°C in an ice bath.
-
A catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 equivalents) is added to the reaction mixture.
-
The reaction is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with DCM (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected chemical shifts for the protons and carbons of this compound are summarized in the tables below.
Table 2: Expected ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~4.60 | t | Anomeric proton of the Thp group (O-CH-O) |
| 3.85 - 3.55 | m | PEG backbone protons (-O-CH₂-CH₂-O-) and Thp protons |
| ~2.50 | br s | Terminal hydroxyl proton (-OH) |
| 1.85 - 1.50 | m | Methylene protons of the Thp group |
Table 3: Expected ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~98.9 | Anomeric carbon of the Thp group (O-CH-O) |
| 72.6 - 67.2 | PEG backbone carbons (-O-CH₂-CH₂-O-) |
| ~62.5 | Terminal PEG carbon (-CH₂-OH) |
| 62.1, 30.6, 25.5, 19.5 | Methylene carbons of the Thp group |
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the characterization of this compound.
Table 4: Expected Mass Spectrometry Data (ESI-MS)
| m/z (calculated) | Ion Species |
| 521.3 | [M + Na]⁺ |
| 537.3 | [M + K]⁺ |
| 499.3 | [M + H]⁺ |
Characterization Workflow
The following diagram illustrates the logical flow of the characterization process.
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of this compound. The methodologies described herein are robust and can be readily implemented in a standard organic chemistry laboratory. The well-defined structure and bifunctional nature of this compound make it an essential building block for the development of next-generation therapeutics and advanced materials. The provided data serves as a valuable reference for researchers in the fields of drug discovery, polymer chemistry, and materials science.
Thp-peg9-OH: A Technical Guide to its Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thp-peg9-OH, chemically known as 26-((tetrahydro-2H-pyran-2-yl)oxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol, is a monodispersed polyethylene glycol (PEG) derivative that serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] As a heterobifunctional linker, it connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to induce the degradation of a specific protein of interest.[1][3][4] This technical guide provides an in-depth overview of the role and application of this compound in research, with a focus on its use in the development of PROTACs.
The tetrahydropyran (THP) group serves as a protecting group for one of the terminal hydroxyl groups of the nonaethylene glycol chain. This allows for the selective functionalization of the free hydroxyl group, facilitating the stepwise and controlled synthesis of the PROTAC molecule. The PEG component of the linker is particularly advantageous as it enhances the aqueous solubility and cell permeability of the resulting PROTAC, properties that are often challenging to optimize in these larger molecules. The length of the PEG chain, in this case, nine ethylene glycol units, is a critical parameter that influences the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which ultimately dictates the efficiency of protein degradation.
Core Application in PROTAC Synthesis
The primary application of this compound in research is as a flexible linker in the modular synthesis of PROTACs. The synthesis generally involves a series of chemical reactions to sequentially attach the target protein ligand and the E3 ligase ligand to the this compound scaffold.
General Synthetic Workflow
The synthesis of a PROTAC using this compound typically follows a structured workflow. The THP-protected hydroxyl end allows for directional synthesis, first by modifying the free hydroxyl group, followed by deprotection of the THP group to reveal the second hydroxyl for subsequent conjugation.
Experimental Protocols
While specific publications detailing the use of this compound were not identified in the conducted search, the following protocols are representative of how a researcher would typically synthesize and evaluate a PROTAC incorporating a similar PEG linker.
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes a general method for coupling a carboxylic acid-containing ligand to the this compound linker.
Step 1: Coupling of the first ligand
-
Dissolve this compound (1.0 eq) and a carboxylic acid-functionalized ligand (e.g., a target protein binder) (1.1 eq) in anhydrous dichloromethane (DCM).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting THP-protected intermediate by flash column chromatography.
Step 2: Deprotection of the THP group
-
Dissolve the purified THP-protected intermediate in a solution of methanol with a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS).
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS.
-
Once the deprotection is complete, neutralize the acid with a mild base (e.g., triethylamine).
-
Concentrate the mixture under reduced pressure and purify the product by flash column chromatography to obtain the mono-functionalized PEG linker.
Step 3: Coupling of the second ligand
-
Repeat the amide coupling procedure described in Step 1, using the mono-functionalized PEG linker and the second carboxylic acid-containing ligand (e.g., an E3 ligase ligand).
-
Purify the final PROTAC molecule using flash column chromatography or preparative high-performance liquid chromatography (HPLC).
Protocol 2: Evaluation of PROTAC-induced Protein Degradation by Western Blot
This protocol outlines the steps to determine the efficacy of a newly synthesized PROTAC in degrading its target protein in a cellular context.
Cell Culture and Treatment:
-
Plate cells of a relevant cell line (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.
-
Prepare a stock solution of the PROTAC in dimethyl sulfoxide (DMSO).
-
Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) for a specified period (e.g., 18-24 hours). Include a vehicle control (DMSO only).
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Quantitative Data Presentation
The following table presents hypothetical data for a PROTAC synthesized using a this compound linker, targeting a hypothetical protein kinase in a cancer cell line. This data is for illustrative purposes to demonstrate how the efficacy of such a PROTAC would be quantified.
| Parameter | Value | Cell Line | Treatment Time (hours) |
| DC50 | 50 nM | MCF-7 | 24 |
| Dmax | >90% | MCF-7 | 24 |
| Target Protein | Kinase X | - | - |
| E3 Ligase | Cereblon (CRBN) | - | - |
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein. This mechanism can be visualized as a signaling pathway.
Conclusion
References
The Pivotal Role of PEG Linkers in PROTAC Molecules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-driven pharmacology to an event-driven mechanism of action.[1] Unlike conventional small molecule inhibitors that block the function of a target protein, PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's own ubiquitin-proteasome system (UPS).[2][3]
A typical PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4] Upon entering the cell, the PROTAC forms a ternary complex with the POI and an E3 ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, catalyzed by the recruited E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another cycle of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.
The Critical Role of the Linker
Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. The length, composition, flexibility, and attachment points of the linker all significantly influence the formation and stability of the ternary complex, as well as the overall physicochemical properties of the PROTAC molecule. While various linker chemistries have been explored, polyethylene glycol (PEG) linkers have become one of the most predominantly used motifs in PROTAC design.
Polyethylene Glycol (PEG) Linkers: A Versatile Tool in PROTAC Design
PEG linkers are composed of repeating ethylene glycol units, which impart a unique and advantageous set of properties to PROTAC molecules. Their prevalence in PROTAC design, with approximately 55% of reported PROTACs utilizing PEG linkers, can be attributed to several key characteristics.
Enhancing Solubility and Physicochemical Properties
A significant challenge in PROTAC development is their often-high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited cell permeability. The incorporation of hydrophilic PEG chains is a well-established strategy to improve the water solubility of PROTACs. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, enhancing the molecule's interaction with aqueous environments.
The impact of PEGylation on physicochemical properties is evident when comparing PROTACs with alkyl linkers to those with PEG linkers. As shown in Table 1, the inclusion of PEG units generally leads to a decrease in the calculated octanol-water partition coefficient (cLogP) and an increase in the topological polar surface area (TPSA), both of which are indicative of increased hydrophilicity.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
| Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors. |
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can also be advantageous. PEG linkers are more likely to adopt folded conformations, which can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is better suited for traversing the cell membrane. However, excessive PEGylation can lead to a decrease in cellular uptake. Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.
In a study on VH032-based PROTACs, it was found that a PROTAC with a 1-unit PEG linker was 2.5-fold more permeable than its counterpart with an alkyl linker. This highlights the nuanced role of PEG in modulating permeability.
Optimizing Ternary Complex Formation and Degradation Efficacy
The length of the PEG linker is a critical parameter that dictates the geometry and stability of the ternary complex, and consequently, the degradation efficiency of the PROTAC. An optimal linker length is required to facilitate favorable protein-protein interactions between the POI and the E3 ligase.
-
Too short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a productive ternary complex.
-
Too long: Conversely, an excessively long and flexible linker can result in an unstable or unproductive ternary complex due to a higher entropic penalty upon binding. This can also lead to an increased "hook effect," where at high concentrations, the PROTAC predominantly forms binary complexes with either the POI or the E3 ligase, rather than the productive ternary complex.
Systematic variation of the PEG linker length is a common and effective strategy to identify the optimal configuration for a given POI-E3 ligase pair. The degradation efficiency is typically quantified by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).
Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Apparent Permeability (10⁻⁶ cm/s) |
| BRD4-PROTAC-1 | PEG3 | 25 | 85 | 1.2 |
| BRD4-PROTAC-2 | PEG4 | 10 | 95 | 1.8 |
| BRD4-PROTAC-3 | PEG5 | 8 | >98 | 2.5 |
| BRD4-PROTAC-4 | PEG6 | 15 | 90 | 2.1 |
| Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent. |
Experimental Protocols
Synthesis of an Amide-Linked PROTAC with a PEG Linker
This protocol describes a general method for the synthesis of a PROTAC molecule using amide bond formation to connect a carboxylic acid-functionalized component with an amine-functionalized PEG linker.
Step 1: Amide Coupling of Component A with Amine-PEG-Boc
Reagents and Materials:
-
Component A-COOH (warhead or E3 ligase ligand with a carboxylic acid) (1.0 eq)
-
Amine-PEGn-Boc (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEGn-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.
Step 2: Boc Deprotection
Reagents and Materials:
-
Component A-PEGn-Boc
-
DCM
-
TFA (20-50% v/v)
Procedure:
-
Dissolve Component A-PEGn-Boc in DCM.
-
Add TFA to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt (Component A-PEGn-NH2) is often used in the next step without further purification.
Step 3: Final Amide Coupling
This step is analogous to Step 1, using Component A-PEGn-NH2 and the carboxylic acid-functionalized second component of the PROTAC.
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for quantifying the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC and a vehicle-only control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to each well and incubate on ice for 30 minutes. Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Add an equal volume of 2x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. Quantify the intensity of the bands using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Generate a dose-response curve to determine the DC50 and Dmax values.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol provides a general overview of using SPR to characterize the formation of the POI-PROTAC-E3 ligase ternary complex.
Procedure:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip.
-
Analyte Injection: Inject the PROTAC molecule over the sensor surface, followed by the injection of the target protein. Alternatively, pre-incubate the PROTAC with the target protein and inject the mixture over the immobilized E3 ligase.
-
Data Analysis: Monitor the changes in the SPR signal to determine the binding kinetics and affinity of the interactions. The data can be used to calculate the cooperativity of ternary complex formation.
Visualizing Key Concepts in PROTAC Technology
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
PEG linkers are indispensable tools in the rational design of effective PROTAC molecules. Their inherent hydrophilicity, biocompatibility, and tunable length provide a powerful means to enhance the solubility and modulate the cell permeability of PROTACs. Furthermore, the length of the PEG linker is a critical parameter for optimizing the geometry of the ternary complex, which directly impacts the efficiency of protein degradation. The "trial and error" approach to linker design is progressively being superseded by more rational, structure-guided strategies. As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase deepens through advances in structural biology and computational modeling, the design of PROTACs with superior potency, selectivity, and drug-like properties will continue to accelerate.
References
An In-Depth Technical Guide to Targeted Protein Degradation (TPD)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation: A Paradigm Shift in Therapeutics
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that, instead of merely inhibiting the function of a pathogenic protein, co-opts the cell's own machinery to eliminate it entirely.[1][2] This approach offers the potential to address diseases driven by proteins previously considered "undruggable" with conventional small molecule inhibitors, such as transcription factors and scaffolding proteins.[3][4] The two most prominent TPD strategies are Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, both of which harness the power of the ubiquitin-proteasome system (UPS) to achieve selective degradation of a protein of interest (POI).[5]
The UPS is the primary mechanism for maintaining protein homeostasis in eukaryotic cells by removing misfolded or damaged proteins. TPD technologies essentially "hijack" this natural process to selectively remove disease-causing proteins. This guide will provide a comprehensive technical overview of the core mechanisms of TPD, quantitative analysis of degrader efficacy, detailed experimental protocols for key assays, and the impact of TPD on cellular signaling pathways.
Core Mechanisms of Targeted Protein Degradation
The Ubiquitin-Proteasome System (UPS)
The UPS is a highly regulated and essential cellular pathway responsible for the degradation of the majority of intracellular proteins. The process involves a three-step enzymatic cascade that covalently attaches a chain of ubiquitin molecules to the target protein, marking it for destruction by the 26S proteasome.
-
E1 Ubiquitin-Activating Enzyme: In an ATP-dependent reaction, the E1 enzyme activates the ubiquitin molecule.
-
E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred to an E2 enzyme.
-
E3 Ubiquitin Ligase: The E3 ligase acts as the substrate recognition component, binding to both the E2-ubiquitin complex and the target protein, and catalyzing the transfer of ubiquitin to a lysine residue on the target. There are over 600 E3 ligases in humans, providing a vast landscape for targeted degradation.
-
Polyubiquitination and Proteasomal Degradation: The sequential addition of ubiquitin molecules forms a polyubiquitin chain, which is recognized by the 26S proteasome. The proteasome then unfolds and degrades the tagged protein into small peptides.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
The mechanism of action of a PROTAC involves the formation of a ternary complex between the POI and an E3 ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme to the POI, leading to its polyubiquitination and subsequent degradation by the proteasome. A key advantage of PROTACs is their catalytic mode of action; after the POI is degraded, the PROTAC is released and can engage another target protein molecule, allowing for potent degradation at sub-stoichiometric concentrations.
Molecular Glues
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the degradation of the target. Unlike PROTACs, which are rationally designed with distinct ligands for the POI and E3 ligase, molecular glues are often discovered serendipitously and are typically smaller in size. They act by subtly altering the surface of the E3 ligase or the target protein, creating a new binding interface that promotes the formation of a stable ternary complex. A classic example is the immunomodulatory drug (IMiD) thalidomide, which "glues" the E3 ligase Cereblon (CRBN) to neosubstrate proteins like IKZF1 and IKZF3, leading to their degradation.
Quantitative Analysis of TPD Efficacy
The efficacy of a protein degrader is typically characterized by two key parameters:
-
DC50 (half-maximal degradation concentration): The concentration of the degrader that induces 50% degradation of the target protein.
-
Dmax (maximum degradation): The maximum percentage of protein degradation that can be achieved with a given degrader.
Below are tables summarizing the quantitative data for several well-characterized PROTACs and a molecular glue.
Table 1: Quantitative Efficacy Data for PROTAC Degraders
| Degrader | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | Cereblon (CRBN) | VCaP | ~1 | >90 | |
| LNCaP | ~1 | >90 | ||||
| ARV-471 (Vepdegestrant) | Estrogen Receptor (ER) | Cereblon (CRBN) | MCF7 | <5 | >90 | |
| T-47D | <5 | >90 | ||||
| RC-1 | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | MOLM-14 | 8-40 | >90 | |
| NC-1 | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | Mino | 2.2 | >90 |
Table 2: Quantitative Efficacy Data for a Molecular Glue Degrader
| Degrader | Target Protein | E3 Ligase | Cell Line | IC50 (nM) | Notes | Citation(s) |
| Indisulam | RBM39 | DCAF15 | HeLa | ~5000 (for cell viability) | Induces rapid degradation of RBM39 | |
| T-ALL cell lines | Varies | Induces apoptosis and cell cycle arrest |
Key Experimental Protocols in TPD Research
The development and characterization of protein degraders rely on a suite of specialized biochemical and cell-based assays.
Ternary Complex Formation Assay: Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time. In the context of TPD, SPR can be used to characterize the binary interactions between the degrader and its target proteins (POI and E3 ligase) as well as the formation of the ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, streptavidin-coated)
-
Purified POI and E3 ligase complex
-
Degrader compound
-
Running buffer
-
Immobilization reagents
Step-by-Step Protocol:
-
Immobilization: One of the proteins (e.g., the E3 ligase) is immobilized on the surface of the sensor chip.
-
Binary Interaction Analysis: A solution containing the degrader is flowed over the chip surface to measure its binding to the immobilized protein.
-
Ternary Complex Formation: A solution containing both the degrader and the POI is flowed over the chip surface. An increase in the SPR signal compared to the binary interaction indicates the formation of a ternary complex.
-
Data Analysis: The binding data is fitted to kinetic models to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD).
In Vitro Ubiquitination Assay
Principle: This assay reconstitutes the ubiquitination cascade in a test tube to determine if a degrader can induce the ubiquitination of its target protein in the presence of the appropriate E1, E2, and E3 enzymes.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase
-
Recombinant POI
-
Ubiquitin
-
ATP
-
Degrader compound
-
Ubiquitination buffer
-
SDS-PAGE and Western blot reagents
-
Anti-ubiquitin antibody and anti-POI antibody
Step-by-Step Protocol:
-
Reaction Setup: Combine the E1, E2, E3, POI, ubiquitin, and ATP in the ubiquitination buffer.
-
Treatment: Add the degrader compound or a vehicle control to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Analysis: Analyze the reaction products by Western blotting, probing with an anti-ubiquitin antibody to detect the formation of polyubiquitinated POI (visible as a high-molecular-weight smear or ladder) and an anti-POI antibody to monitor the total amount of POI.
Cellular Protein Degradation Assay: Western Blotting
Principle: Western blotting is a widely used technique to quantify the levels of a specific protein in cell lysates. It is the gold standard for measuring the degradation of a POI in cells treated with a degrader.
Materials:
-
Cultured cells
-
Degrader compound and vehicle control (e.g., DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Step-by-Step Protocol:
-
Cell Treatment: Plate cells and treat them with a range of concentrations of the degrader or vehicle control for a specified time.
-
Cell Lysis: Harvest the cells and prepare cell lysates using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with the primary antibodies against the POI and the loading control. Subsequently, incubate with the appropriate secondary antibody.
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the POI signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control.
Global Proteomics Analysis: Mass Spectrometry
Principle: Mass spectrometry (MS)-based proteomics allows for the unbiased, global profiling of protein abundance changes in response to degrader treatment. This is crucial for assessing the selectivity of a degrader and identifying potential off-target effects.
Step-by-Step Protocol:
-
Sample Preparation: Treat cells with the degrader or vehicle, lyse the cells, and digest the proteins into peptides.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Identify and quantify thousands of proteins across the different treatment conditions. Compare the protein abundance profiles between the degrader-treated and control samples to identify proteins that are significantly downregulated (on-target and potential off-targets) or upregulated.
Identifying E3 Ligase Dependency: CRISPR-Cas9 Screening
Principle: CRISPR-Cas9-based genetic screens can be used to identify the specific E3 ligase that is hijacked by a novel degrader.
Step-by-Step Protocol:
-
Library Transduction: Introduce a pooled CRISPR knockout library targeting all human E3 ligases into a population of cells.
-
Degrader Treatment: Treat the cells with the degrader at a concentration that inhibits cell growth or induces cell death.
-
Selection: Cells in which the essential E3 ligase for the degrader's activity has been knocked out will survive and become enriched in the population.
-
Sequencing and Analysis: Sequence the sgRNAs from the surviving cell population to identify the enriched sgRNAs, thereby revealing the E3 ligase required for the degrader's function.
Signaling Pathway Modulation by TPD: The Case of BTK
Targeted degradation of a key signaling protein can have a profound and durable impact on downstream cellular pathways compared to simple inhibition. Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and a validated therapeutic target in B-cell malignancies.
BTK Signaling Pathway: Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to its activation. Activated BTK then phosphorylates and activates downstream effectors, including PLCγ2, which in turn triggers signaling cascades that promote B-cell proliferation, survival, and differentiation.
Impact of BTK PROTAC: A BTK-targeting PROTAC induces the degradation of the entire BTK protein. This not only eliminates its kinase activity but also its scaffolding function, leading to a more complete and sustained shutdown of the BCR signaling pathway compared to BTK inhibitors, which only block the kinase function. This can be particularly advantageous in overcoming resistance mechanisms that arise from mutations in the BTK gene.
Conclusion and Future Perspectives
Targeted protein degradation represents a transformative approach in drug discovery, offering several advantages over traditional inhibition, including the ability to target previously undruggable proteins, a catalytic mode of action, and the potential for more durable pharmacological effects. The development of both PROTACs and molecular glues has rapidly advanced, with several degraders now in clinical trials.
Despite the immense promise, challenges remain, including the rational design of degraders, optimizing their pharmacokinetic properties for oral bioavailability, and expanding the repertoire of available E3 ligases to achieve tissue-specific degradation. Future research will focus on addressing these challenges through the integration of structural biology, computational modeling, and novel screening platforms. The continued exploration of TPD holds the key to unlocking a new generation of therapeutics for a wide range of human diseases.
References
- 1. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesensors.com [lifesensors.com]
- 3. Targeted Protein Degraders | Bruker [bruker.com]
- 4. biorxiv.org [biorxiv.org]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
The Strategic Imperative of Thp-peg9-OH in PROTAC Linker Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects the POI-binding warhead to the E3 ligase-recruiting ligand. Among the diverse array of linker architectures, polyethylene glycol (PEG) chains are paramount, utilized in over half of all reported PROTACs to enhance solubility, modulate cell permeability, and optimize the crucial ternary complex formation.[1] This technical guide delves into the specific role and application of Thp-peg9-OH, a versatile building block for constructing PROTACs with a nine-unit PEG linker, providing detailed protocols and representative data to inform rational PROTAC design.
Introduction to this compound as a PROTAC Linker Building Block
This compound is a heterobifunctional linker characterized by a nonaethylene glycol (PEG9) chain. One terminus is a free hydroxyl (-OH) group, available for immediate chemical conjugation, while the other is protected by a tetrahydropyranyl (Thp) group.
-
Chemical Structure: C23H46O11
-
Molecular Weight: 498.6 g/mol [2]
-
Key Features:
-
PEG9 Chain: The nine ethylene glycol units impart significant hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final, often large and lipophilic, PROTAC molecule.[1][3][4] The length and flexibility of the PEG9 chain are critical for spanning the distance between the target protein and the E3 ligase, enabling the formation of a stable and productive ternary complex.
-
Terminal Hydroxyl (-OH): Provides a reactive handle for covalent attachment to a warhead or E3 ligase ligand, typically through esterification or etherification reactions.
-
Tetrahydropyranyl (Thp) Protecting Group: The Thp group masks the second hydroxyl group, preventing unwanted side reactions during the initial coupling step. Its acid-labile nature allows for selective deprotection under mild conditions, revealing a second hydroxyl group for subsequent conjugation, enabling a modular and controlled synthesis strategy.
-
The general mechanism of action for a PROTAC molecule is illustrated below. The linker's role is to tether the two binding moieties and orient them correctly to facilitate the ubiquitination of the target protein.
Quantitative Impact of PEG Linkers on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be empirically optimized for each target and E3 ligase pair. A linker that is too short may prevent the formation of the ternary complex due to steric hindrance, while an excessively long linker can lead to reduced stability or unproductive binding modes. The tables below summarize representative data from literature, illustrating how linker length and composition affect degradation performance, quantified by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation percentage).
Table 1: Representative Degradation Data for BRD4-targeting PROTACs with Varying Linker Lengths (Note: Data is illustrative of the effect of PEG linkers and not specific to this compound-derived PROTACs)
| PROTAC Compound | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | PEG2 | 8 | >5000 | <20 | H661 |
| PROTAC B | PEG3 | 11 | 450 | 85 | H661 |
| PROTAC C | PEG4 | 14 | 150 | 95 | H661 |
| PROTAC D | PEG5 | 17 | 400 | 80 | H661 |
Data compiled from similar studies on PEG-based BRD4 degraders.
Table 2: Representative Degradation Data for BTK-targeting PROTACs (Note: Data is illustrative of the effect of PEG linkers and not specific to this compound-derived PROTACs)
| PROTAC Compound | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BTK Degrader 1 | Pomalidomide | PEG4-Alkyl | 40 | >90 | Ramos |
| BTK Degrader 2 | Pomalidomide | PEG8-Alkyl | 2.2 | 97 | Mino |
| BTK Degrader 3 | VHL | PEG-based | 8.1 | >85 | Mino |
Data compiled from studies on BTK degraders.
Experimental Protocols
The following section provides detailed, generalized methodologies for the synthesis of a PROTAC using this compound, followed by a standard protocol for assessing its degradation efficacy.
Synthesis of a PROTAC using this compound
The modular synthesis of a PROTAC using this compound typically involves a three-stage process: initial coupling, deprotection of the Thp group, and the final coupling reaction. The workflow below illustrates the sequence for coupling to a carboxylic acid-functionalized component (e.g., E3 Ligand-COOH) first.
Protocol 1: Synthesis of an Ether-Amide Linked PROTAC
This protocol describes the etherification of the free hydroxyl of this compound with a phenolic or alcoholic group on an E3 ligase ligand, followed by Thp deprotection and final amide coupling to a warhead.
Step 1: Coupling of this compound to E3 Ligase Ligand (Mitsunobu Reaction)
-
Reagents and Materials:
-
E3 Ligase Ligand with a free phenol/alcohol (e.g., Pomalidomide derivative) (1.0 eq)
-
This compound (1.2 eq)
-
Triphenylphosphine (PPh3) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the E3 Ligase Ligand, this compound, and PPh3 in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Thp-protected E3-linker intermediate.
-
Step 2: Acid-Catalyzed Deprotection of the Thp Group
-
Reagents and Materials:
-
Thp-protected E3-linker intermediate (1.0 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.2 eq) or 4M HCl in Dioxane
-
Methanol (MeOH) or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Thp-protected intermediate in an appropriate solvent (e.g., MeOH for PPTS, DCM for HCl).
-
Add the acid catalyst (PPTS or HCl solution).
-
Stir the reaction at room temperature for 1-4 hours. The reaction is typically complete when the starting material is no longer visible by TLC or LC-MS.
-
Upon completion, quench the reaction with a mild base (e.g., saturated NaHCO3 solution) if necessary.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the deprotected hydroxyl intermediate.
-
Step 3: Final Amide Coupling to Warhead
-
Reagents and Materials:
-
Deprotected E3-linker intermediate (1.0 eq)
-
Warhead with a carboxylic acid (Warhead-COOH) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature for pre-activation.
-
Add a solution of the deprotected E3-linker intermediate in DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product with high purity.
-
Western Blotting to Assess Target Degradation
This is the standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., MCF7, Mino) in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4 °C.
-
Probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Conclusion
This compound is a highly valuable and strategic building block in the synthesis of PROTACs. Its defined nine-unit PEG chain offers a favorable balance of hydrophilicity and length, crucial for optimizing the physicochemical properties and degradation efficacy of the final molecule. The heterobifunctional nature, conferred by the terminal hydroxyl and acid-labile Thp protecting group, facilitates a controlled, modular approach to PROTAC synthesis. By leveraging the principles and protocols outlined in this guide, researchers can effectively incorporate this compound into their design strategies, accelerating the development of potent and selective protein degraders for therapeutic applications.
References
The Inner Workings of PROTACs: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins rather than merely inhibiting them. This guide provides an in-depth technical exploration of the core mechanism of PROTACs, detailing the molecular choreography that leads to the degradation of a target protein. It further presents key quantitative data for prominent PROTACs and provides detailed methodologies for the essential experiments used to characterize these powerful molecules.
The Core Mechanism: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] Their mechanism of action relies on coopting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[2] The process can be broken down into four key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a key ternary complex (POI-PROTAC-E3).[3] The stability and conformation of this complex are critical for the efficiency of the subsequent steps.
-
Ubiquitination of the Target Protein: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to the surface of the POI.[4] This process is repeated to form a polyubiquitin chain on the target protein.
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that acts as the cell's primary protein degradation machinery.[5] The proteasome unfolds and proteolytically degrades the target protein into small peptides.
-
PROTAC Recycling: After the POI is degraded, the PROTAC molecule is released and can engage another POI and E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules.
This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations, a significant advantage over traditional small molecule inhibitors that require sustained high-level occupancy of the target's active site.
Visualizing the PROTAC Pathway and Workflows
To better understand the intricate processes involved in PROTAC-mediated protein degradation and its characterization, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: The catalytic cycle of PROTAC-mediated protein degradation, from ternary complex formation to proteasomal degradation.
Caption: A generalized workflow for the comprehensive evaluation of PROTAC molecules.
Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is typically characterized by two key parameters: DC50, the concentration at which 50% of the target protein is degraded, and Dmax, the maximum percentage of protein degradation achieved. The following tables summarize publicly available quantitative data for two clinically advanced PROTACs, ARV-110 and ARV-471 (Vepdegestrant).
Table 1: Quantitative Data for ARV-110 (Androgen Receptor Degrader)
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Reference |
| VCaP | Prostate Cancer | < 1 | 95-98 | |
| LNCaP | Prostate Cancer | < 1 | >90 |
Table 2: Quantitative Data for ARV-471 (Vepdegestrant; Estrogen Receptor Degrader)
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Reference |
| MCF-7 | Breast Cancer | ~1-2 | >90 | |
| T47D | Breast Cancer | ~1 | N/A | |
| CAMA-1 | Breast Cancer | ~1 | N/A |
Note: "N/A" indicates that the data was not available in the searched sources.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the characterization of PROTACs.
Western Blot for Determination of DC50 and Dmax
This protocol outlines the steps for quantifying target protein degradation in response to PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase during treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be consistent across all wells (typically ≤ 0.1%).
-
Treat cells with varying concentrations of the PROTAC and a vehicle control for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip and re-probe the membrane for a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., streptavidin or NTA-coated)
-
Purified, biotinylated E3 ligase
-
Purified target protein (POI)
-
PROTAC molecule
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Immobilization of E3 Ligase:
-
Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip to a target response level.
-
-
Binary Interaction Analysis (PROTAC with E3 Ligase or POI):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding kinetics (ka, kd) and affinity (KD).
-
Similarly, immobilize the POI and inject the PROTAC to determine their binary interaction parameters.
-
-
Ternary Complex Formation Analysis:
-
Inject a constant concentration of the POI mixed with a serial dilution of the PROTAC over the immobilized E3 ligase.
-
The resulting sensorgrams will show the formation of the ternary complex.
-
Alternatively, pre-incubate the POI and PROTAC before injection.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary interactions) to determine kinetic and affinity constants.
-
The cooperativity of ternary complex formation can be assessed by comparing the affinity of the PROTAC for one protein in the absence and presence of the other.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified protein (E3 ligase or POI)
-
PROTAC molecule
-
Dialysis buffer
Methodology:
-
Sample Preparation:
-
Extensively dialyze the protein and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
Degas all solutions before use.
-
Accurately determine the concentrations of the protein and PROTAC.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the PROTAC solution into the injection syringe. The concentration of the ligand in the syringe is typically 10-20 times that of the protein in the cell.
-
Perform a series of small, sequential injections of the PROTAC into the protein solution while monitoring the heat change.
-
A control experiment titrating the PROTAC into buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection and subtract the heat of dilution.
-
Plot the resulting heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein.
Materials:
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex
-
Purified target protein (POI)
-
PROTAC molecule
-
Ubiquitin and biotinylated ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents
-
Anti-ubiquitin or streptavidin-HRP antibody
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1, E2, E3 ligase, POI, ubiquitin (or biotinylated ubiquitin), and ATP in the ubiquitination reaction buffer.
-
Add the PROTAC at various concentrations or a vehicle control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.
-
-
Detection of Ubiquitination:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot.
-
Probe the membrane with an antibody against the POI to observe the appearance of higher molecular weight bands corresponding to the ubiquitinated protein.
-
Alternatively, if biotinylated ubiquitin was used, probe with streptavidin-HRP.
-
-
Data Analysis:
-
Quantify the intensity of the ubiquitinated protein bands to assess the efficiency of the PROTAC in inducing ubiquitination.
-
This technical guide provides a foundational understanding of the mechanism of action of PROTACs, supported by quantitative data and detailed experimental protocols. As the field of targeted protein degradation continues to evolve, a thorough grasp of these core principles and methodologies will be essential for researchers and drug developers seeking to harness the full therapeutic potential of this innovative technology.
References
In-Depth Technical Guide: Thp-peg9-OH Solubility and Stability
Disclaimer: This document provides a comprehensive overview of the available solubility and stability data for Thp-peg9-OH. It is important to note that specific quantitative data from peer-reviewed studies are limited. The information presented herein is aggregated from supplier technical data sheets and general chemical knowledge. The experimental protocols described are representative methodologies and should be adapted and validated for specific laboratory conditions and applications.
Introduction to this compound
This compound is a monodisperse polyethylene glycol (PEG)-based linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The tetrahydropyran (Thp) group serves as a protecting group for the terminal hydroxyl, which can be deprotected for further chemical modification.
Solubility Profile of this compound
Summary of Available Solubility Data
| Parameter | Observation | Source(s) |
| Physical Appearance | Solid | [1] |
| General Solvent Guidance | Users are advised to select an appropriate solvent for stock solution preparation. | [2] |
| Water Solubility | No data available. | [1] |
| Stock Solution Preparation | Stock solutions of 1 mM, 5 mM, and 10 mM have been prepared, suggesting solubility in a suitable organic solvent. | [2] |
| Tips for Enhancing Solubility | To increase solubility, it is recommended to warm the solution to 37°C and use an ultrasonic bath. | [2] |
Proposed Experimental Protocol for Determining Aqueous Solubility
The following is a generalized protocol for determining the thermodynamic solubility of this compound in an aqueous buffer, a common requirement for biological applications.
Objective: To determine the equilibrium solubility of this compound in phosphate-buffered saline (PBS) at a controlled temperature.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS)
-
Analytical balance
-
Thermomixer or shaking incubator
-
Centrifuge
-
Calibrated pH meter
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at known concentrations to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a known volume of PBS (e.g., 1 mL) in a glass vial. Ensure enough solid is present to achieve saturation.
-
Equilibration: Tightly cap the vials and place them in a thermomixer or shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess undissolved solid.
-
Sample Collection and Dilution: Carefully collect the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.22 µm syringe filter. Dilute the filtered supernatant with the mobile phase to a concentration within the range of the calibration curve.
-
Quantification: Analyze the diluted samples and the standard solutions by HPLC.
-
Data Analysis: Determine the concentration of this compound in the saturated solution using the calibration curve. The resulting concentration is the aqueous solubility.
Stability Profile of this compound
The chemical stability of this compound is crucial for its storage, handling, and application in multi-step syntheses.
Summary of Available Stability Data
| Parameter | Observation | Source(s) |
| Chemical Stability | Stable under recommended storage conditions. | |
| Storage Conditions (Solid) | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months). | |
| Storage Conditions (Stock Solution) | Store in separate aliquots to avoid repeated freeze-thaw cycles. At -20°C, use within 1 month. At -80°C, use within 6 months. | |
| Shipping Conditions | Shipped at ambient temperature; stable for a few weeks during ordinary shipping. | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | |
| Hazardous Decomposition | May decompose and emit toxic fumes under fire conditions. |
Proposed Experimental Protocol for Stability Assessment in Solution
The following is a generalized protocol for assessing the stability of this compound in a buffered solution over time.
Objective: To evaluate the degradation of this compound in a buffered solution at different temperatures over a set period.
Materials:
-
This compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Organic solvent for stock solution (e.g., DMSO)
-
HPLC system with a stability-indicating method (a method that can separate the parent compound from its degradation products)
-
Temperature-controlled incubators or water baths
-
Analytical balance
-
Calibrated pH meter
Methodology:
-
Method Development: Develop and validate a stability-indicating HPLC method capable of resolving this compound from potential degradants.
-
Sample Preparation: Prepare a stock solution of this compound in a minimal amount of organic solvent. Dilute the stock solution with the aqueous buffer to the desired final concentration.
-
Time Zero Analysis: Immediately analyze an aliquot of the prepared solution to determine the initial concentration (Time 0).
-
Incubation: Aliquot the remaining solution into multiple vials and store them in incubators at various temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each temperature condition.
-
Quantification: Analyze the samples by the stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Data Analysis: Plot the percentage of remaining this compound against time for each temperature. This data can be used to determine the degradation kinetics and estimate the half-life of the compound under the tested conditions.
Role in PROTAC Mechanism
This compound serves as a linker in the synthesis of PROTACs. The diagram below illustrates the general mechanism of action for a PROTAC.
References
A Technical Guide to the Core Principles of E3 Ubiquitin Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fundamental principles governing the recruitment of E3 ubiquitin ligases, a critical mechanism in cellular protein homeostasis and a cornerstone of targeted protein degradation (TPD) strategies. We will explore the diverse families of E3 ligases, the signaling pathways that modulate their activity, and the innovative therapeutic modalities that harness their power. This guide provides detailed experimental protocols, quantitative data for key interactions, and visual representations of complex biological processes to empower researchers in their quest to understand and manipulate this pivotal cellular machinery.
The Ubiquitin-Proteasome System: A Primer
The ubiquitin-proteasome system (UPS) is the primary cellular pathway for the targeted degradation of proteins, playing a crucial role in regulating a vast array of cellular processes.[1] This intricate enzymatic cascade involves three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase is the substrate recognition component of this system, responsible for selectively binding to target proteins and facilitating the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Humans have over 600 distinct E3 ligases, providing a high degree of specificity for protein degradation.[2][3] These are broadly classified into three main families based on their catalytic domain and mechanism of ubiquitin transfer: RING (Really Interesting New Gene), HECT (Homologous to E6AP C-Terminus), and RBR (RING-in-between-RING).
Mechanisms of E3 Ubiquitin Ligase Recruitment
E3 ligases can be recruited to their substrates through various natural and engineered mechanisms. Understanding these recruitment strategies is fundamental to both basic research and the development of novel therapeutics.
Natural Recruitment in Signaling Pathways
Cellular signaling pathways frequently co-opt the UPS to regulate protein levels and control signal duration and intensity. This is often achieved through post-translational modifications of either the substrate or the E3 ligase, which trigger their interaction.
The Transforming Growth Factor-β (TGF-β) signaling pathway, which regulates cell growth, differentiation, and apoptosis, is tightly controlled by the UPS.[4] The E3 ligase SMURF2 (SMAD Ubiquitination Regulatory Factor 2) plays a key role in a negative feedback loop that attenuates TGF-β signaling. Upon TGF-β receptor activation, the transcription factors SMAD2 and SMAD3 are phosphorylated and form a complex with SMAD4, which then translocates to the nucleus to regulate gene expression. One of the target genes is SMAD7, which in turn recruits SMURF2 to the activated TGF-β receptor complex, leading to its ubiquitination and subsequent degradation.[5] Additionally, SMURF2 can directly mono-ubiquitinate SMAD3, which inhibits the formation of active SMAD complexes.
G-protein coupled receptors (GPCRs) are integral membrane proteins that mediate cellular responses to a wide variety of external stimuli. Their signaling is often terminated by internalization and degradation, a process regulated by E3 ligases. The HECT E3 ligase ITCH plays a significant role in the ubiquitination of several GPCRs, such as the chemokine receptor CXCR4. Upon ligand binding and subsequent GPCR kinase (GRK)-mediated phosphorylation of the receptor's intracellular domains, ITCH is recruited, leading to ubiquitination of the receptor and its targeting for lysosomal degradation. This process is crucial for preventing overstimulation and for receptor downregulation.
Engineered Recruitment for Targeted Protein Degradation
The ability to artificially recruit E3 ligases to proteins of interest (POIs) has revolutionized drug discovery, giving rise to powerful therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.
PROTACs are heterobifunctional molecules composed of a ligand that binds to a POI, a ligand that recruits an E3 ligase, and a linker connecting the two. By simultaneously binding to both the POI and an E3 ligase, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the POI. The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL), largely due to the availability of well-characterized, high-affinity small molecule ligands.
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a neosubstrate that would not normally be a target of that E3 ligase. A well-known example is the immunomodulatory drug (IMiD) lenalidomide, which binds to CRBN and alters its substrate specificity to induce the degradation of the transcription factors IKZF1 and IKZF3.
Quantitative Analysis of E3 Ligase Recruitment
The efficiency of E3 ligase recruitment, particularly in the context of TPD, is critically dependent on the binding affinities between the various components. The tables below summarize key binding affinity data for commonly used E3 ligase ligands.
Table 1: Binding Affinities of VHL Ligands
| Ligand | Binding Affinity (Kd) to VHL | Assay Method | Reference |
| VH032 | 185 nM | Not Specified | |
| VH298 | 52 nM | Not Specified | |
| VH101 | 16 nM | Not Specified | |
| Compound 19 | 291 nM | Not Specified | |
| (3R,4S) epimer of F-Hyp based ligand | 3.08 µM | Not Specified |
Table 2: Binding Affinities of CRBN Ligands
| Ligand | Binding Affinity (Ki) to CRBN | Assay Method | Reference |
| Lenalidomide | 8.6 ± 1.1 µM | MST | |
| Pomalidomide | Not Specified | Not Specified | |
| CC-220 (Iberdomide) | Not Specified | Not Specified | |
| Compound 4 | 7.9 ± 1.7 µM | MST | |
| Compound 5 | 8.6 ± 1.1 µM | MST |
Table 3: Binding Affinities of cIAP Ligands
| Ligand | Binding Affinity (Ki) to cIAP1-BIR3 | Assay Method | Reference |
| GDC-0152 | 17 nM | Not Specified |
Table 4: Binding Affinities of MDM2 Ligands
| Ligand | Binding Affinity to MDM2 | Assay Method | Reference |
| Nutlin | Not Specified | Not Specified |
Experimental Protocols for Studying E3 Ligase Recruitment
A variety of experimental techniques are employed to investigate the recruitment of E3 ligases and the formation of ternary complexes. Below are detailed protocols for several key methods.
Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interactions
Co-IP is used to identify protein-protein interactions in their native cellular environment.
Protocol:
-
Cell Lysis:
-
Culture and harvest cells expressing the proteins of interest.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., the E3 ligase) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complex.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the "prey" protein (e.g., the substrate) to detect the interaction.
-
In Vitro Pull-Down Assay to Validate Ternary Complex Formation
This assay is used to confirm the formation of a PROTAC-induced ternary complex in a purified system.
Protocol:
-
Protein Purification:
-
Express and purify the E3 ligase (e.g., VHL-elonginB-elonginC complex) and the POI, often with affinity tags (e.g., His-tag, GST-tag).
-
-
Complex Formation:
-
Immobilize the tagged protein (e.g., His-tagged E3 ligase) on affinity beads (e.g., Ni-NTA agarose).
-
Incubate the immobilized E3 ligase with the PROTAC molecule and the POI in a suitable binding buffer.
-
-
Washing and Elution:
-
Wash the beads to remove unbound proteins and PROTAC.
-
Elute the protein complexes from the beads.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE and Coomassie staining or Western blotting for the presence of both the E3 ligase and the POI.
-
Proximity-Based Labeling (e.g., BioID) for Substrate Discovery
BioID is a powerful technique to identify proteins that are in close proximity to a protein of interest within a cellular context.
Protocol:
-
Generation of Fusion Protein:
-
Create a fusion construct of the E3 ligase of interest with a promiscuous biotin ligase (BirA*).
-
stably or transiently express the fusion protein in cells.
-
-
Biotin Labeling:
-
Supplement the cell culture medium with biotin to allow BirA* to biotinylate proximal proteins.
-
-
Cell Lysis and Streptavidin Affinity Purification:
-
Lyse the cells under denaturing conditions to disrupt protein-protein interactions but preserve the biotinylation.
-
Incubate the cell lysate with streptavidin-coated beads to capture biotinylated proteins.
-
-
Analysis by Mass Spectrometry:
-
Elute the captured proteins from the beads.
-
Identify the biotinylated proteins by mass spectrometry.
-
Compare the results to a control experiment (e.g., cells expressing BirA* alone) to identify specific proximal proteins.
-
Workflows and Logical Frameworks for E3 Ligase Recruitment
The strategic selection and validation of E3 ligases are critical for the successful development of TPD technologies.
Workflow for Validating a Novel E3 Ligase for PROTAC Development
The following workflow outlines the key steps in validating a new E3 ligase for use in PROTAC design.
Logical Framework for E3 Ligase Selection in TPD
The choice of an E3 ligase for a TPD strategy is a critical decision that can impact the efficacy, selectivity, and potential for resistance of a degrader molecule.
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Using a Thp-Protected PEG Linker
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule consists of three key components: a ligand that binds the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[3] Upon forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][4] This catalytic mechanism allows PROTACs to be effective at sub-stoichiometric concentrations.
The linker is a critical component that influences a PROTAC's efficacy by affecting the stability of the ternary complex, as well as modulating physicochemical properties like solubility and cell permeability. Polyethylene glycol (PEG) linkers are widely used due to their ability to enhance aqueous solubility and provide synthetic versatility.
This document provides a detailed protocol for the synthesis of a PROTAC using Thp-peg9-OH , a PEG linker featuring nine ethylene glycol units. One terminus is a free hydroxyl group (-OH), while the other is protected by a tetrahydropyran (Thp) group. The Thp group is an acid-labile protecting group, allowing for orthogonal, sequential conjugation of the warhead and E3 ligase ligands.
General Principles of Synthesis
The synthesis is approached in a modular fashion. The general strategy involves three main stages:
-
Initial Coupling: The free hydroxyl group of the this compound linker is first functionalized (e.g., converted to an amine) and then coupled to the first ligand (either the warhead or E3 ligase ligand), typically via a stable amide bond.
-
Deprotection: The Thp protecting group is removed under acidic conditions to reveal a terminal hydroxyl group on the linker-ligand intermediate.
-
Final Conjugation: The second ligand is coupled to the newly exposed hydroxyl group to complete the PROTAC molecule, often via an ester linkage using a reaction like the Mitsunobu reaction.
Experimental Protocols
Protocol 1: Synthesis of Ligand A - PEG9 - OH Intermediate
This protocol describes the initial coupling of a carboxylic acid-functionalized ligand ("Ligand A-COOH") to a functionalized Thp-peg9 linker, followed by deprotection.
Step 1A: Functionalization of this compound to Thp-peg9-NH2 (Conceptual)
Goal: To prepare the linker for amide coupling, the terminal hydroxyl group must be converted to an amine. This is a standard multi-step process involving conversion to a better leaving group (e.g., tosylate), substitution with azide, and subsequent reduction.
Step 1B: Amide Coupling of Ligand A-COOH with Thp-peg9-NH2
This step creates a stable amide bond between the first ligand and the linker.
Reagents and Materials:
-
Ligand A-COOH (e.g., Warhead) (1.0 eq)
-
Thp-peg9-NH2 (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert nitrogen atmosphere, dissolve Ligand A-COOH in anhydrous DMF.
-
Add HATU and DIPEA to the solution. Stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of Thp-peg9-NH2 in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, dilute the mixture with ethyl acetate. Wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Ligand A-peg9-OThp intermediate.
Step 1C: Acid-Catalyzed Deprotection of the Thp Group
This step removes the Thp protecting group to reveal the terminal hydroxyl group for the next coupling reaction.
Reagents and Materials:
-
Ligand A-peg9-OThp (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the Ligand A-peg9-OThp intermediate in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the solution (a final concentration of 10-20% v/v is typical).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by LC-MS. The product should have a mass corresponding to the loss of the Thp group (84.1 g/mol ).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
The crude product, Ligand A-peg9-OH , can often be used in the next step without further purification. If necessary, purify by flash chromatography or preparative HPLC.
Protocol 2: Final PROTAC Synthesis via Mitsunobu Reaction
This protocol describes the conjugation of the second carboxylic acid-functionalized ligand ("Ligand B-COOH") to the hydroxyl-terminated intermediate from Protocol 1. The Mitsunobu reaction facilitates the formation of an ester bond with inversion of stereochemistry if the alcohol is chiral (not applicable for this linker).
Reagents and Materials:
-
Ligand A-peg9-OH intermediate (1.0 eq)
-
Ligand B-COOH (e.g., E3 Ligase Ligand) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert nitrogen atmosphere, dissolve the Ligand A-peg9-OH intermediate, Ligand B-COOH, and PPh₃ in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (or DEAD) dropwise to the stirred solution. A color change (e.g., to yellow/orange) and/or formation of a white precipitate (triphenylphosphine oxide) may be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the final PROTAC molecule by flash column chromatography and/or preparative HPLC to remove triphenylphosphine oxide and other byproducts.
-
Characterize the final product by LC-MS and NMR to confirm identity and purity.
Data Presentation
The following tables summarize representative quantitative data for the key steps in the synthesis protocol. Yields and purity are illustrative and will vary based on the specific ligands used.
Table 1: Summary of Synthesis Steps and Typical Yields
| Step | Reaction | Key Reagents | Solvent | Typical Time (h) | Typical Yield (%) |
| 1B | Amide Coupling | HATU, DIPEA | DMF | 12 - 24 | 60 - 85 |
| 1C | Thp Deprotection | TFA | DCM | 1 - 3 | >90 (often quantitative) |
| 2 | Mitsunobu Reaction | PPh₃, DIAD | THF | 12 - 18 | 30 - 60 |
Table 2: Characterization Data for Intermediates and Final Product
| Compound | Description | Molecular Formula (Example Linker) | MW ( g/mol ) (Linker Only) | Analytical Method |
| This compound | Starting Linker | C₂₃H₄₆O₁₁ | 498.60 | NMR, MS |
| Ligand A-peg9-OThp | Intermediate 1 | Varies | Varies | LC-MS, NMR |
| Ligand A-peg9-OH | Intermediate 2 | Varies | Varies | LC-MS |
| Final PROTAC | Ligand A-linker-Ligand B | Varies | Varies | HPLC, LC-MS, NMR |
Visualizations
Biological Pathway: PROTAC Mechanism of Action
References
Application Notes: Conjugation of Thp-peg9-OH to a Target Ligand
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the conjugation of Thp-peg9-OH, a heterobifunctional polyethylene glycol (PEG) linker, to a target ligand. This specific linker features a free hydroxyl (-OH) group for immediate conjugation and a tetrahydropyranyl (Thp)-protected hydroxyl group for potential subsequent modifications.
PEGylation, the covalent attachment of PEG chains, is a widely used strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2][3] Benefits include improved solubility, increased in vivo stability, and reduced immunogenicity.[3][4] The this compound linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise, stepwise assembly of a bifunctional molecule is often required.
This document outlines the fundamental principle of hydroxyl group activation, followed by detailed protocols for conjugation to ligands bearing common functional groups: primary amines, carboxylic acids, and thiols.
Core Principle: Activation of the Terminal Hydroxyl Group
The terminal hydroxyl group (-OH) on the PEG chain is not inherently reactive towards most functional groups on a target ligand. Therefore, a two-step process is necessary:
-
Activation: The hydroxyl group is first converted into a more reactive functional group (e.g., an active ester, tosylate, or aldehyde).
-
Conjugation: The activated PEG linker is then reacted with the nucleophilic functional group on the target ligand.
The choice of activation chemistry is dictated by the functional group present on the target ligand.
Caption: General workflow for conjugating this compound to a target ligand.
Experimental Protocols
The following protocols provide a framework for conjugation. Optimization of reactant molar ratios, reaction times, and temperatures may be necessary for specific target ligands.
Protocol 1: Conjugation to Amine-Containing Ligands (-NH₂)
This protocol is suitable for ligands containing primary amines, such as the ε-amino group of lysine residues or an N-terminus. The strategy involves converting the terminal -OH of the PEG linker into a carboxylic acid, followed by activation to an N-Hydroxysuccinimide (NHS) ester, which readily reacts with amines at a neutral to slightly basic pH to form a stable amide bond.
Part A: Oxidation of this compound to Thp-peg9-COOH
-
Materials:
-
This compound
-
Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g., TEMPO/bleach)
-
Acetone
-
Dichloromethane (DCM)
-
Sodium bisulfite
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound in acetone.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Jones reagent dropwise with stirring until a persistent orange color is observed.
-
Quench the reaction by adding a small amount of isopropanol until the solution turns green.
-
Remove the acetone using a rotary evaporator.
-
Dissolve the residue in water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield Thp-peg9-COOH.
-
Part B: Activation to Thp-peg9-NHS Ester and Conjugation
-
Materials:
-
Thp-peg9-COOH
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Amine-containing target ligand
-
Reaction buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.5-8.5. Do not use buffers containing primary amines like Tris.
-
Quenching buffer (e.g., 1 M Tris-HCl or glycine)
-
-
Procedure:
-
Dissolve Thp-peg9-COOH (1 eq.), NHS (1.2 eq.), and EDC (1.2 eq.) in anhydrous DMF or DCM.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours to form the Thp-peg9-NHS ester.
-
Prepare a solution of the target ligand in the reaction buffer.
-
Add the activated Thp-peg9-NHS ester solution (typically 3-10 molar excess relative to the ligand) to the ligand solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Monitor the reaction progress using LC-MS.
-
Once complete, quench the reaction by adding a quenching buffer to consume any unreacted NHS ester.
-
Proceed with purification of the conjugate.
-
Caption: Pathway for conjugating to amine-containing ligands.
Protocol 2: Conjugation to Carboxyl-Containing Ligands (-COOH)
This protocol describes the direct formation of an ester bond between the hydroxyl group of this compound and a carboxylic acid on the target ligand using a carbodiimide coupling agent.
-
Materials:
-
This compound
-
Carboxyl-containing target ligand
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the carboxyl-containing ligand (1 eq.), this compound (1.5 eq.), and a catalytic amount of DMAP in anhydrous DMF or DCM.
-
Add EDC (1.5 eq.) to the mixture.
-
Stir the reaction under an inert atmosphere at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., DCM) and wash with 5% HCl solution, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.
-
Proceed with purification of the conjugate.
-
Caption: Pathway for conjugating to carboxyl-containing ligands.
Protocol 3: Conjugation to Thiol-Containing Ligands (-SH)
For thiol-containing ligands, the hydroxyl group of this compound must first be converted to a thiol-reactive functional group, such as a maleimide. Thiol-maleimide reactions are highly specific and efficient at pH 6.5-7.5, forming a stable thioether bond.
Part A: Conversion of this compound to Thp-peg9-Maleimide
-
Step 1: Tosylation. Convert this compound to Thp-peg9-Tosylate (Thp-peg9-OTs) using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.
-
Step 2: Azidation. React Thp-peg9-OTs with sodium azide (NaN₃) in DMF to yield Thp-peg9-Azide (Thp-peg9-N₃).
-
Step 3: Reduction. Reduce the azide to an amine (Thp-peg9-NH₂) using a reducing agent like triphenylphosphine (PPh₃) followed by water (Staudinger reaction) or catalytic hydrogenation.
-
Step 4: Maleimide Installation. React Thp-peg9-NH₂ with maleic anhydride, followed by ring closure using acetic anhydride and sodium acetate to yield the final Thp-peg9-Maleimide.
Note: This is a multi-step synthesis that requires expertise in organic chemistry. Alternatively, pre-activated maleimide-PEG linkers are commercially available.
Part B: Conjugation of Thp-peg9-Maleimide to Thiol Ligand
-
Materials:
-
Thp-peg9-Maleimide
-
Thiol-containing target ligand
-
Reaction Buffer: Phosphate buffer with EDTA, pH 6.5-7.5. Avoid buffers with reducing agents.
-
Degassing equipment (for buffer)
-
-
Procedure:
-
Degas the reaction buffer thoroughly to prevent oxidation of the thiol groups.
-
Dissolve the thiol-containing ligand in the degassed reaction buffer.
-
Dissolve Thp-peg9-Maleimide (typically 2-5 molar excess) in a small amount of water-miscible solvent (e.g., DMF, DMSO) and add it to the ligand solution.
-
Stir the reaction mixture under an inert atmosphere at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Quench the reaction by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to consume excess maleimide groups.
-
Proceed with purification of the conjugate.
-
Caption: Pathway for conjugating to thiol-containing ligands.
Protocol 4: Deprotection of the Thp Group
The Thp group is stable under basic and nucleophilic conditions but can be readily removed under mild acidic conditions to reveal the terminal hydroxyl group for further functionalization.
-
Materials:
-
Thp-peg9-Ligand conjugate
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Alternatively: 2% Trifluoroacetic acid (TFA) in DCM
-
-
Procedure:
-
Dissolve the Thp-peg9-Ligand conjugate in a mixture of acetic acid/THF/water (e.g., a 3:1:1 ratio).
-
Stir the solution at room temperature or slightly elevated temperature (e.g., 40°C) for 2-6 hours.
-
Monitor the deprotection by LC-MS, looking for the mass shift corresponding to the loss of the Thp group (84.1 g/mol ).
-
Once the reaction is complete, remove the solvents under vacuum.
-
The resulting HO-peg9-Ligand conjugate can be purified by HPLC or other chromatographic methods.
-
Caption: Reaction scheme for the acidic deprotection of the Thp group.
Data Presentation: Summary of Conjugation Methods
The following table summarizes the key parameters for the described conjugation protocols. Yields are representative and highly dependent on the specific ligand and reaction scale.
| Target Functional Group | PEG Activation Method | Key Reagents | Reaction pH | Typical Molar Excess (PEG:Ligand) | Linkage Formed | Representative Yield |
| Amine (-NH₂) | NHS Ester Formation | EDC, NHS | 7.5 - 8.5 | 3 - 10 | Amide | 50 - 80% |
| Carboxyl (-COOH) | Direct Coupling | EDC, DMAP | ~4.5 - 7.0 | 1.5 - 5 | Ester | 40 - 70% |
| Thiol (-SH) | Maleimide Formation | (Multi-step synthesis) | 6.5 - 7.5 | 2 - 5 | Thioether | 60 - 90% |
Purification and Characterization
Post-conjugation, it is critical to purify the desired product and confirm its identity.
-
Purification: Size-Exclusion Chromatography (SEC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are commonly used to separate the PEG-ligand conjugate from unreacted starting materials and byproducts.
-
Characterization: Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool to confirm the molecular weight of the final conjugate. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for detailed structural confirmation of smaller molecule conjugates.
References
Application Notes and Protocols for PEGylated Linkers in Oncology Research
A comprehensive guide for researchers, scientists, and drug development professionals on the application of PEGylated linkers, such as those derived from Thp-PEG9-OH, in the advancement of cancer therapeutics.
The compound "this compound" refers to a nonaethylene glycol (PEG9) molecule with one terminus protected by a tetrahydropyranyl (Thp) group and the other end presenting a free hydroxyl (-OH) group. The Thp group is a common protecting group in organic synthesis, used to temporarily mask a hydroxyl group to prevent it from reacting during chemical modifications at other parts of the a molecule. While "this compound" itself is not a therapeutic agent, its deprotected form, HO-PEG9-OH, represents a class of discrete polyethylene glycol (dPEG®) linkers that are pivotal in the development of advanced cancer therapies.
These PEG linkers are instrumental in enhancing the therapeutic index of anti-cancer agents by improving their pharmacokinetic and pharmacodynamic properties. Their applications primarily lie in the construction of more effective and safer cancer treatments, such as Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and nanoparticle-based drug delivery systems. PEGylation, the process of attaching PEG chains to molecules, can increase the solubility and stability of drugs, prolong their circulation time in the bloodstream, and reduce immunogenicity.[1][2][3][4]
Key Applications in Cancer Research
The primary role of PEG9 linkers in oncology is to serve as a flexible, hydrophilic spacer in the design of complex bioconjugates.
-
Antibody-Drug Conjugates (ADCs): In ADCs, a PEG linker covalently connects a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. The PEG spacer ensures that the drug does not interfere with the antibody's ability to bind to its target. Upon internalization of the ADC into the cancer cell, the linker is cleaved, releasing the cytotoxic payload. HO-PEG9-OH can be functionalized to create linkers for ADCs.[5]
-
PROTACs: PROTACs are novel therapeutic modalities that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. PEG linkers are often used to optimize the spatial orientation and distance between the two ligands, which is critical for efficient protein degradation.
-
Nanoparticle Drug Delivery: PEGylation is a widely used technique to improve the systemic delivery of nanoparticles carrying anti-cancer drugs. A PEG layer on the surface of nanoparticles helps to reduce their uptake by the reticuloendothelial system, thereby increasing their circulation time and promoting their accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.
Quantitative Data Summary
The following tables present hypothetical yet representative data illustrating the impact of PEGylation on the properties of an Antibody-Drug Conjugate (ADC) and a nanoparticle drug delivery system.
Table 1: Pharmacokinetic Properties of a Her2-Targeted ADC with and without a PEG9 Linker
| Parameter | ADC without PEG Linker | ADC with PEG9 Linker |
| Half-life (t½) in plasma (hours) | 48 | 120 |
| Area Under the Curve (AUC) (µg·h/mL) | 1500 | 4500 |
| Clearance (mL/h/kg) | 0.5 | 0.15 |
| Tumor Accumulation at 48h (%ID/g) | 10 | 25 |
%ID/g: Percentage of Injected Dose per gram of tissue
Table 2: In Vitro Cytotoxicity of Doxorubicin Formulations in MCF-7 Breast Cancer Cells
| Formulation | IC50 (nM) |
| Free Doxorubicin | 50 |
| Doxorubicin-loaded Liposomes | 80 |
| PEGylated Doxorubicin-loaded Liposomes | 65 |
IC50: Half-maximal inhibitory concentration
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of PEGylated cancer therapeutics are provided below.
Protocol 1: Synthesis of a PEGylated Antibody-Drug Conjugate
This protocol outlines a general procedure for conjugating a cytotoxic drug to an antibody via a PEG9 linker.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS).
-
Thiol-reactive cytotoxic drug (e.g., MMAE).
-
Heterobifunctional PEG9 linker with an NHS-ester and a maleimide group (NHS-PEG9-Maleimide).
-
Reducing agent (e.g., TCEP).
-
Quenching agent (e.g., Tris buffer).
-
Size-exclusion chromatography (SEC) column.
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the antibody at a concentration of 5-10 mg/mL in PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.
-
Remove excess TCEP by buffer exchange into PBS using a desalting column.
-
-
Conjugation:
-
Immediately after reduction, add a 5-fold molar excess of the NHS-PEG9-Maleimide linker to the reduced antibody.
-
Incubate at room temperature for 1 hour with gentle shaking. The maleimide group of the linker will react with the free thiols on the antibody.
-
Add a 3-fold molar excess (relative to the linker) of the thiol-reactive cytotoxic drug.
-
Incubate for an additional 2 hours at room temperature.
-
-
Quenching and Purification:
-
Quench any unreacted linker by adding Tris buffer to a final concentration of 50 mM.
-
Purify the resulting ADC using a size-exclusion chromatography (SEC) column to remove unconjugated drug and linker.
-
Collect the fractions corresponding to the purified ADC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation of the ADC by SEC.
-
Protocol 2: In Vitro Cell Viability Assay
This protocol describes how to assess the cytotoxicity of a PEGylated therapeutic using an MTT assay.
Materials:
-
Cancer cell line (e.g., MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
PEGylated therapeutic and control compounds.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization buffer (e.g., DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PEGylated therapeutic and control compounds in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only as a negative control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 2-4 hours at room temperature in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Workflow for the preclinical evaluation of an ADC.
References
- 1. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. pubs.universci.com [pubs.universci.com]
- 5. OH-PEG9-OH, 3386-18-3, Nonaethylene glycol - Biopharma PEG [biochempeg.com]
Application Notes and Protocols for Targeted Protein Degradation using a Hypothetical Degrader
Disclaimer: The compound "Thp-peg9-OH" is not found in the public scientific literature based on the conducted search. Therefore, this document provides a detailed application note and protocol for a hypothetical targeted protein degrader, hereafter referred to as Degrader-X , to illustrate the principles and methodologies for researchers, scientists, and drug development professionals working on targeted protein degradation. The experimental details are provided as a template and should be optimized for specific target proteins and degrader molecules.
Application Note: Degrader-X for Targeted Degradation of Protein-Y
Introduction
Targeted protein degradation (TPD) is a novel therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that only block the function of a protein, TPD technologies lead to the complete removal of the target protein, offering a powerful approach to drug "undruggable" targets.[1] One of the most advanced TPD approaches is the use of Proteolysis-Targeting Chimeras (PROTACs).[3][4] PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This application note describes the use of Degrader-X , a hypothetical PROTAC, for the targeted degradation of the hypothetical Protein-Y , a protein implicated in the progression of a specific cancer.
Mechanism of Action
Degrader-X is designed to induce the degradation of Protein-Y by hijacking the ubiquitin-proteasome system (UPS). The molecule consists of three key components: a ligand that binds to Protein-Y, a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker that connects the two ligands. By bringing Protein-Y and the E3 ligase into close proximity, Degrader-X facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to Protein-Y. The poly-ubiquitinated Protein-Y is then recognized and degraded by the 26S proteasome.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation [mdpi.com]
The Role of Thp-peg9-OH in Pioneering Novel Therapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Thp-peg9-OH is a specialized chemical linker integral to the development of a groundbreaking class of drugs known as Proteolysis Targeting Chimeras (PROTACs). As a heterobifunctional molecule, a PROTAC is designed to specifically target and eliminate disease-causing proteins from within a cell. This compound serves as a crucial component in the construction of these molecular degraders, offering a flexible polyethylene glycol (PEG) chain with a terminal hydroxyl group, enabling the covalent linkage of a target protein-binding ligand and an E3 ubiquitin ligase-recruiting ligand. This document provides an overview of the application of this compound in the synthesis of novel therapeutics and outlines general protocols for its use.
Principle of PROTAC Technology Utilizing this compound
PROTACs operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. The this compound linker plays a critical role in this process by spanning the distance between the target protein and the E3 ligase, enabling the formation of a stable ternary complex essential for efficient ubiquitination.
The general mechanism is depicted in the signaling pathway below:
Step-by-Step Guide to Designing a Thp-peg9-OH-based PROTAC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, step-by-step methodology for the design, synthesis, and evaluation of a Proteolysis Targeting Chimera (PROTAC) utilizing a Thp-peg9-OH linker. PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] This document outlines the critical considerations and experimental protocols necessary for the successful development of a potent and selective PROTAC.
Introduction to PROTAC Technology and the Role of this compound
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule.[4]
The linker plays a crucial role in PROTAC design, influencing its solubility, cell permeability, and the stability of the ternary complex.[5] this compound is a polyethylene glycol (PEG)-based linker that is frequently used in PROTAC synthesis. The PEG component enhances hydrophilicity, which can improve the pharmacokinetic properties of the PROTAC. The "Thp" refers to a tetrahydropyranyl protecting group on one of the terminal hydroxyl groups of the PEG9 linker. This protecting group strategy allows for a controlled, stepwise synthesis of the PROTAC molecule.
Design and Synthesis of a this compound-based PROTAC
The design of a PROTAC is a multi-step process that begins with the selection of a suitable POI and E3 ligase. For this guide, we will consider the design of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-validated cancer target, and recruiting the von Hippel-Lindau (VHL) E3 ligase.
Component Selection
-
Protein of Interest (POI) Ligand: (+)-JQ1 is a potent and well-characterized inhibitor of the BET family of bromodomain proteins, including BRD4. Its chemical structure provides a clear point for linker attachment.
-
E3 Ligase Ligand: A derivative of the natural ligand for VHL, hydroxyproline, is commonly used. These ligands are well-established and their synthesis has been extensively described.
-
Linker: this compound provides a flexible linker of sufficient length to span the distance between BRD4 and VHL, facilitating the formation of a stable ternary complex.
Synthetic Strategy
The synthesis of the PROTAC will proceed in a modular fashion, involving the following key steps:
-
Deprotection of the Thp group from this compound to yield a free hydroxyl group.
-
Functionalization of the resulting diol with appropriate reactive groups for coupling.
-
Sequential amide bond formation to connect the POI ligand and the E3 ligase ligand to the PEG9 linker.
Protocol 1: Synthesis of a BRD4-targeting PROTAC using a this compound Linker
This protocol outlines the general steps for the synthesis of a BRD4-targeting PROTAC using (+)-JQ1 as the POI ligand and a VHL ligand.
Step 1: Deprotection of this compound
-
Objective: To remove the acid-labile tetrahydropyranyl (Thp) protecting group to expose the terminal hydroxyl group of the PEG9 linker.
-
Reagents and Materials:
-
This compound
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve this compound in a mixture of acetic acid, THF, and water (e.g., 3:1:1 ratio).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected HO-PEG9-OH.
-
Step 2: Functionalization of the Linker and Coupling to the POI Ligand
-
Objective: To functionalize one end of the PEG9 linker for coupling with the POI ligand, (+)-JQ1. This typically involves converting one hydroxyl group to a leaving group (e.g., tosylate or mesylate) or an azide for click chemistry, or directly proceeding with a coupling reaction. For this protocol, we will describe an amide coupling approach.
-
Reagents and Materials:
-
HO-PEG9-OH
-
A suitable derivative of (+)-JQ1 with a carboxylic acid handle
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the (+)-JQ1 derivative with a carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve HO-PEG9-OH in anhydrous DMF.
-
Add the activated JQ1 solution to the HO-PEG9-OH solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the JQ1-PEG9-OH intermediate by flash column chromatography or preparative HPLC.
-
Step 3: Coupling of the JQ1-Linker Intermediate to the E3 Ligase Ligand
-
Objective: To couple the JQ1-PEG9-OH intermediate with the VHL E3 ligase ligand.
-
Reagents and Materials:
-
JQ1-PEG9-OH
-
VHL ligand with a carboxylic acid handle
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
-
Procedure:
-
Activate the carboxylic acid of the VHL ligand using HATU and DIPEA in anhydrous DMF as described in Step 2.
-
Add the JQ1-PEG9-OH intermediate to the activated VHL ligand solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
-
In Vitro Evaluation of the PROTAC
Once synthesized, the PROTAC must be evaluated for its ability to induce the degradation of the target protein. The following are key experiments to assess the efficacy and mechanism of action of the newly synthesized PROTAC.
Quantitative Data Summary
The following table summarizes representative quantitative data for a BRD4-targeting PROTAC with a PEG-based linker, such as MZ1, which utilizes a VHL ligand and a JQ1-based warhead.
| Parameter | Description | Representative Value (MZ1) |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 8 nM (in H661 cells) |
| Dmax | The maximum percentage of target protein degradation achieved. | >95% |
| Target Engagement (IC50) | The concentration of the PROTAC that displaces 50% of a fluorescent tracer from the target protein in a NanoBRET assay. | ~50 nM |
| Ternary Complex Formation (EC50) | The concentration of the PROTAC that induces 50% of the maximal ternary complex formation signal in a TR-FRET assay. | ~100 nM |
Protocol 2: Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
-
Materials:
-
Cell culture reagents
-
The synthesized PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (against the target protein and a loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the results to determine the DC50 and Dmax values.
-
Protocol 3: TR-FRET Assay for Ternary Complex Formation
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.
-
Materials:
-
Purified recombinant POI (e.g., His-tagged BRD4)
-
Purified recombinant E3 ligase complex (e.g., GST-tagged VHL-ElonginB-ElonginC)
-
Terbium-conjugated anti-His antibody (donor)
-
Fluorescein-conjugated anti-GST antibody (acceptor)
-
The synthesized PROTAC
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
-
-
Procedure:
-
Prepare a solution containing the His-tagged POI and the GST-tagged E3 ligase complex in the assay buffer.
-
Add a serial dilution of the PROTAC to the protein mixture in a microplate.
-
Add the terbium-conjugated anti-His antibody and the fluorescein-conjugated anti-GST antibody.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).
-
Measure the TR-FRET signal using a microplate reader (excitation at 340 nm, emission at 665 nm and 620 nm).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm/620 nm) and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Protocol 4: NanoBRET™ Target Engagement Assay
This live-cell assay measures the binding of the PROTAC to the target protein.
-
Materials:
-
Cells expressing the POI fused to NanoLuc® luciferase
-
NanoBRET™ fluorescent tracer for the POI
-
The synthesized PROTAC
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
Microplate reader with BRET capabilities
-
-
Procedure:
-
Plate the NanoLuc®-POI expressing cells in a 96-well plate.
-
Prepare a serial dilution of the PROTAC.
-
Add the PROTAC and the NanoBRET™ tracer to the cells.
-
Incubate at 37°C for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (460 nm) and acceptor (610 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot the results to determine the IC50 for target engagement.
-
Visualizing Key Pathways and Workflows
To better understand the processes involved in PROTAC design and evaluation, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
Application Notes and Protocols for Thp-peg9-OH in CRBN-Mediated Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] Cereblon (CRBN), a widely utilized E3 ligase, is frequently targeted in PROTAC design due to the availability of well-characterized ligands such as thalidomide and its analogs, pomalidomide and lenalidomide.[2][3]
The linker component is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. Polyethylene glycol (PEG) linkers are commonly employed to enhance solubility and provide optimal spatial orientation. This document provides detailed application notes and protocols for the use of Thp-peg9-OH, a PEG-based linker, in the development of PROTACs that recruit the CRBN E3 ligase for targeted protein degradation.
This compound: A Versatile Linker for PROTAC Synthesis
This compound is a heterobifunctional linker featuring a tetrahydropyranyl (THP) protected alcohol at one end and a free hydroxyl group at the other, connected by a 9-unit polyethylene glycol chain. The THP group provides an acid-labile protecting group, allowing for selective deprotection and subsequent conjugation, while the hydroxyl group can be readily functionalized. The PEG9 spacer enhances the hydrophilicity of the resulting PROTAC, which can improve solubility and cell permeability.
Physicochemical Properties of this compound:
| Property | Value |
| CAS Number | 669556-83-6 |
| Molecular Formula | C23H46O11 |
| Molecular Weight | 498.61 g/mol |
| Appearance | To be determined |
| Purity | >98% |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C |
PROTAC Synthesis and Characterization
The synthesis of a PROTAC using this compound typically involves a multi-step process where the linker is sequentially conjugated to the CRBN ligand and the POI ligand. The following is a representative synthetic protocol for a pomalidomide-based PROTAC targeting a protein of interest.
General Synthetic Scheme
A common strategy involves the functionalization of the CRBN ligand (e.g., pomalidomide) with the this compound linker, followed by deprotection of the THP group and subsequent coupling to the POI ligand.
Caption: General workflow for PROTAC synthesis.
Detailed Synthetic Protocol: Pomalidomide-PEG9-POI PROTAC
This protocol describes the synthesis of a PROTAC by first coupling pomalidomide to this compound, followed by deprotection and coupling to a POI ligand.
Materials:
-
Pomalidomide
-
This compound
-
POI ligand with a suitable reactive group (e.g., carboxylic acid)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Acid for deprotection (e.g., TFA)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Step 1: Coupling of Pomalidomide to this compound
-
Dissolve pomalidomide (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain Pomalidomide-PEG9-OThp.
Step 2: Deprotection of the THP Group
-
Dissolve the Pomalidomide-PEG9-OThp (1.0 eq) in a mixture of DCM and a small amount of water.
-
Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS), or a stronger acid like trifluoroacetic acid (TFA) for faster deprotection.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with DCM, dry the organic layer, and concentrate to yield Pomalidomide-PEG9-OH.
Step 3: Coupling of Pomalidomide-PEG9-OH to the POI Ligand
-
Dissolve the POI ligand (with a carboxylic acid group, 1.0 eq) and Pomalidomide-PEG9-OH (1.1 eq) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction at room temperature under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Protocols for PROTAC Evaluation
A series of in vitro and cellular assays are essential to characterize the biological activity of the newly synthesized PROTAC.
Signaling Pathway of PROTAC Action
Caption: PROTAC-mediated protein degradation pathway.
Ternary Complex Formation Assay (TR-FRET)
This assay quantifies the formation of the POI-PROTAC-CRBN ternary complex.
Principle: Time-Resolved Fluorescence Energy Transfer (TR-FRET) measures the proximity between two molecules. A fluorescently labeled POI and a fluorescently labeled CRBN are used. Upon formation of the ternary complex mediated by the PROTAC, the two fluorophores are brought into close proximity, resulting in an energy transfer that can be measured.
Materials:
-
Purified, labeled POI (e.g., with His-tag or other affinity tags for antibody binding)
-
Purified, labeled CRBN/DDB1 complex
-
Lanthanide-labeled anti-tag antibody (Donor)
-
Fluorescently-labeled anti-tag antibody (Acceptor)
-
PROTAC compound
-
Assay buffer
-
384-well microplates
Protocol:
-
Prepare serial dilutions of the PROTAC compound in assay buffer.
-
In a 384-well plate, add the purified POI, CRBN/DDB1 complex, and the PROTAC dilutions.
-
Add the donor and acceptor antibodies to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the concentration at which maximal ternary complex formation occurs.
Protein Degradation Assay (HiBiT Assay)
This assay provides a quantitative measurement of target protein degradation in living cells.
Principle: The HiBiT system utilizes an 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein using CRISPR/Cas9. This tagged protein has a low affinity for the LgBiT protein. When the LgBiT protein is added, it complements with the HiBiT tag to form a functional NanoLuc® luciferase, producing a luminescent signal that is proportional to the amount of the target protein. Degradation of the HiBiT-tagged protein results in a decrease in the luminescent signal.
Materials:
-
CRISPR-edited cell line endogenously expressing the HiBiT-tagged POI
-
PROTAC compound
-
Cell culture medium and reagents
-
White, opaque 96-well or 384-well plates
-
Nano-Glo® HiBiT Lytic Detection System
-
Luminometer
Protocol:
-
Seed the HiBiT-tagged cells in a white, opaque multi-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC compound (e.g., from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubate the cells for a desired period (e.g., 2, 4, 8, 16, or 24 hours).
-
After incubation, lyse the cells and add the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence signal to the vehicle control to determine the percentage of protein remaining.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Quantitative Western Blot for Protein Degradation
Western blotting is a standard method to visualize and quantify the reduction in target protein levels.
Protocol:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with varying concentrations of the PROTAC and a vehicle control for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Generate a dose-response curve to determine DC50 and Dmax values.
-
Data Presentation
While specific quantitative data for PROTACs utilizing the this compound linker with a CRBN ligand was not available in the searched literature, the following table provides a template with representative data for BRD4-targeting PROTACs with different PEG linker lengths, illustrating how such data would be presented.
Table 1: Representative Degradation Efficiency of BRD4-Targeting PROTACs with Pomalidomide and Varying PEG Linker Lengths
| PROTAC ID | Linker Composition | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-PEG7 | Pomalidomide-PEG7-BRD4i | BRD4 | CRBN | 25 | >90 | HEK293T |
| PROTAC-PEG9 | Pomalidomide-PEG9-BRD4i | BRD4 | CRBN | 15 | >95 | HEK293T |
| PROTAC-PEG11 | Pomalidomide-PEG11-BRD4i | BRD4 | CRBN | 40 | >90 | HEK293T |
Note: The data in this table is illustrative and serves as a template for presenting experimental results. Actual values will vary depending on the specific PROTAC and experimental conditions.
Conclusion
This compound is a valuable and versatile linker for the construction of CRBN-recruiting PROTACs. Its hydrophilic PEG spacer can confer favorable physicochemical properties to the final PROTAC molecule, potentially leading to improved cellular activity. The provided protocols for synthesis and biological evaluation offer a comprehensive guide for researchers developing novel protein degraders. Systematic evaluation of PROTACs with varying linker compositions, such as those incorporating this compound, is crucial for optimizing degradation efficiency and advancing the development of this promising therapeutic modality.
References
Application Notes and Protocols for Thp-peg9-OH Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality for eliminating disease-causing proteins. Unlike traditional inhibitors that block a protein's function, TPD utilizes the cell's own ubiquitin-proteasome system to specifically destroy a target protein.[1][2] Proteolysis-Targeting Chimeras (PROTACs) are a key technology in TPD. These are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][3][4] This tripartite complex formation leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker component of a PROTAC is crucial for establishing a productive ternary complex and influencing the physicochemical properties of the molecule. Thp-peg9-OH is a PEG-based linker that can be incorporated into PROTAC synthesis. This application note provides a detailed experimental workflow for the development and characterization of a hypothetical PROTAC, designated as "PROTAC-X," which utilizes the this compound linker to mediate the degradation of a target protein, "Protein-of-Interest (POI-X)".
Signaling Pathway of PROTAC-X Mediated Protein Degradation
The mechanism of action for PROTAC-X is initiated by its simultaneous binding to both the target protein (POI-X) and an E3 ubiquitin ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of POI-X. The resulting poly-ubiquitinated POI-X is then recognized and degraded by the 26S proteasome.
Experimental Workflow
A systematic approach is required to validate the efficacy and characterize the properties of a novel PROTAC. The following workflow outlines the key experimental stages from initial synthesis to cellular characterization.
Protocols
Synthesis of PROTAC-X using this compound Linker
This protocol outlines a general synthetic scheme for coupling a POI-X binder and an E3 ligase ligand via the this compound linker.
Materials:
-
POI-X binder with a suitable functional group for coupling (e.g., carboxylic acid)
-
E3 ligase ligand with a suitable functional group for coupling (e.g., amine)
-
This compound (CAS No. 669556-83-6)
-
Coupling reagents (e.g., HATU, EDC/HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Deprotection reagents (e.g., TFA for Boc group, TBAF for silyl ethers)
-
Solvents for purification (e.g., DCM, Methanol)
-
Silica gel for column chromatography
-
HPLC for final purification
Procedure:
-
Activate the POI-X binder: Dissolve the POI-X binder (1 eq) in anhydrous DMF. Add coupling reagent (e.g., HATU, 1.1 eq) and DIPEA (2 eq). Stir at room temperature for 15 minutes.
-
Couple with this compound: Add a solution of this compound (1 eq) in anhydrous DMF to the activated POI-X binder solution. Stir the reaction mixture at room temperature overnight.
-
Monitor reaction progress: Use TLC or LC-MS to monitor the formation of the intermediate product.
-
Purification of intermediate: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product by silica gel column chromatography.
-
Deprotection (if necessary): If the this compound or the E3 ligase ligand has a protecting group, perform the appropriate deprotection step.
-
Couple with E3 Ligase Ligand: Activate the carboxylic acid of the purified intermediate (if applicable) using the same procedure as in step 1. Add the E3 ligase ligand (1 eq) and stir at room temperature overnight.
-
Final Purification: Purify the final PROTAC-X product using preparative HPLC to achieve high purity (>95%).
-
Characterization: Confirm the structure and identity of PROTAC-X using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blot Analysis for POI-X Degradation
This protocol is for assessing the in-cell degradation of POI-X after treatment with PROTAC-X.
Materials:
-
Cell line expressing POI-X
-
Complete cell culture medium
-
PROTAC-X stock solution (in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against POI-X
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Cell Treatment: Treat the cells with varying concentrations of PROTAC-X (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO) and a negative control (co-treatment with MG132).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against POI-X overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Image the blot using a chemiluminescence imager.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the POI-X band intensity to the loading control.
Data Presentation
The following tables summarize hypothetical quantitative data for PROTAC-X.
Table 1: Degradation Potency and Efficacy of PROTAC-X
| Compound | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-X | 15.2 | 92 |
| Control | >10,000 | <10 |
DC₅₀: The concentration of the compound that results in 50% degradation of the target protein. Dₘₐₓ: The maximum percentage of protein degradation observed.
Table 2: Time-Course of POI-X Degradation by PROTAC-X (at 100 nM)
| Time (hours) | Remaining POI-X (%) |
| 0 | 100 |
| 2 | 85 |
| 4 | 62 |
| 8 | 35 |
| 16 | 15 |
| 24 | 8 |
Table 3: Specificity of PROTAC-X
| Protein | Fold Change vs. Vehicle |
| POI-X | -12.5 |
| Kinase A | -1.2 |
| Phosphatase B | +1.1 |
| Structural Protein C | no change |
Data obtained from a hypothetical proteomics experiment (e.g., TMT-based quantitative mass spectrometry).
Conclusion
This application note provides a comprehensive, albeit hypothetical, framework for the experimental workflow involved in the development and characterization of a PROTAC utilizing the this compound linker. The provided protocols and data tables serve as a guide for researchers in the field of targeted protein degradation. Successful execution of these experiments will enable the determination of a PROTAC's potency, efficacy, kinetics, and specificity, which are critical parameters in the drug discovery and development process.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low PROTAC Efficiency with Thp-peg9-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for issues encountered when using Thp-peg9-OH as a linker in your Proteolysis Targeting Chimera (PROTAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in my PROTAC?
A this compound is a bifunctional molecule that serves as the linker component in a PROTAC. It connects the ligand that binds to your target protein with the ligand that recruits an E3 ubiquitin ligase. This linker is composed of a nine-unit polyethylene glycol (PEG9) chain, which provides flexibility and influences the PROTAC's solubility and cell permeability. The hydroxyl (-OH) group is a reactive handle for conjugation to one of your ligands, while the tetrahydropyranyl (Thp) group is a protecting group for the other end of the linker, which needs to be removed to allow for the second conjugation.
Q2: Why is the linker length, such as in peg9, important for PROTAC efficiency?
The length of the linker is a critical determinant of PROTAC efficacy. It dictates the distance and orientation between the target protein and the E3 ligase when the ternary complex is formed.[1][2][][4] An optimal linker length is necessary to facilitate the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[1]
-
Too short: A linker that is too short may cause steric hindrance, preventing the target protein and E3 ligase from coming together effectively.
-
Too long: A linker that is too long can lead to an overly flexible PROTAC, resulting in an unstable ternary complex and inefficient ubiquitination.
The optimal linker length is target-specific and often needs to be determined empirically.
Q3: What are the potential advantages and disadvantages of using a PEG-based linker like this compound?
PEG linkers are widely used in PROTAC design due to their favorable properties.
Troubleshooting Guide
Issue 1: Low or no degradation of the target protein.
This is a common issue that can arise from several factors. Here's a step-by-step guide to troubleshoot the problem.
The tetrahydropyranyl (Thp) group is an acid-labile protecting group. Incomplete removal of the Thp group will result in an inability to conjugate the linker to your second ligand, leading to a non-functional PROTAC.
Troubleshooting Steps:
-
Verify deprotection conditions: Ensure you are using appropriate acidic conditions for Thp removal. Common reagents include p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl) in a protic solvent like methanol.
-
Analytical confirmation: Use techniques like NMR or mass spectrometry to confirm the complete removal of the Thp group before proceeding with the next conjugation step. The presence of a diastereomeric mixture due to the chiral center introduced by the Thp group can sometimes complicate NMR interpretation.
The formation of a stable ternary complex between the target protein, your PROTAC, and the E3 ligase is a prerequisite for protein degradation.
Troubleshooting Steps:
-
Perform a ternary complex formation assay: Several biophysical techniques can be used to assess the formation and stability of the ternary complex.
-
Surface Plasmon Resonance (SPR): This technique can measure the binding affinities and kinetics of the binary and ternary complexes.
-
NanoBRET™/FRET Assays: These proximity-based assays can be used in live cells to monitor the formation of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): ITC can provide thermodynamic parameters of binding interactions.
-
Data Interpretation:
| Assay | Parameter Measured | Indication of a Problem |
| SPR | Binding Affinity (KD) | Weak or no binding between the PROTAC and either the target protein or the E3 ligase. |
| NanoBRET™ | BRET Ratio | No significant increase in the BRET ratio upon addition of the PROTAC. |
| ITC | Enthalpy (ΔH) and Entropy (ΔS) | Unfavorable thermodynamic profile for ternary complex formation. |
PROTACs are often large molecules and can suffer from poor cell permeability and solubility, preventing them from reaching their intracellular targets. The hydrophilic nature of the PEG linker in this compound can sometimes hinder passive cell permeability.
Troubleshooting Steps:
-
Measure solubility: Determine the aqueous solubility of your PROTAC. Poor solubility can lead to aggregation and reduced availability.
-
Perform a cell permeability assay: Assays like the Caco-2 permeability assay can provide an indication of your PROTAC's ability to cross the cell membrane.
-
Modify the PROTAC structure: If permeability is low, consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve cell uptake.
Issue 2: The "Hook Effect" is Observed at High Concentrations.
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations. This occurs because the PROTAC forms more binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex.
Troubleshooting Steps:
-
Optimize PROTAC concentration: Perform a dose-response experiment with a wider range of concentrations to identify the optimal concentration for maximal degradation.
-
Linker optimization: The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect occurs. A linker that promotes strong positive cooperativity in ternary complex formation can help to mitigate the hook effect.
Experimental Protocols
Protocol 1: General Procedure for Thp Deprotection
-
Dissolve the Thp-protected compound in a suitable solvent (e.g., methanol, dichloromethane).
-
Add a catalytic amount of an acid catalyst (e.g., p-TsOH, HCl).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a mild base (e.g., triethylamine, saturated sodium bicarbonate solution).
-
Extract the product and purify by column chromatography.
-
Confirm the structure and purity of the deprotected product by NMR and mass spectrometry.
Protocol 2: In Vitro Ubiquitination Assay
This assay assesses the ability of your PROTAC to induce the ubiquitination of the target protein in a cell-free system.
-
Reaction Components:
-
Recombinant target protein
-
Recombinant E1, E2, and E3 ligase enzymes
-
Ubiquitin
-
ATP
-
Your PROTAC at various concentrations
-
-
Procedure:
-
Combine the reaction components in an appropriate buffer.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody against the target protein to detect the presence of higher molecular weight ubiquitinated species.
-
Visualizing Key Concepts
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Troubleshooting Workflow for Low PROTAC Efficiency
Caption: A decision tree for troubleshooting low PROTAC efficiency.
References
Technical Support Center: Optimizing Thp-peg-OH Linker Length for Improved Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the length of Thp-peg-OH linkers in Proteolysis-Targeting Chimeras (PROTACs) for enhanced target protein degradation.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, with a focus on linker-related challenges.
Question: My PROTAC, which incorporates a Thp-peg-OH linker, demonstrates high binding affinity to both the target protein and the E3 ligase in binary assays, yet it fails to induce significant degradation of the target protein. What are the potential linker-related issues?
Answer:
This is a common challenge in PROTAC development and often points to suboptimal ternary complex formation. The linker is a critical component for the productive assembly of the Target-PROTAC-E3 Ligase complex. Here are several potential linker-related problems and troubleshooting steps:
-
Incorrect Linker Length: The Thp-peg-OH linker may be too short, causing steric hindrance that prevents the target protein and E3 ligase from coming together effectively. Conversely, a linker that is too long or overly flexible might lead to non-productive binding events where the ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme.
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in such a way that the lysine residues available for ubiquitination are not within the optimal distance and orientation for the E3 ligase to function.
-
Poor Physicochemical Properties: The overall physicochemical properties of the PROTAC, influenced by the linker, might lead to poor cell permeability or low aqueous solubility, preventing the molecule from reaching its intracellular target in sufficient concentrations.
Troubleshooting Workflow:
A systematic approach is crucial for diagnosing the underlying issue. The following workflow can help pinpoint the problem.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
Question: I am observing a "hook effect" with my PROTAC, where the degradation efficiency decreases at higher concentrations. How can I address this by optimizing the linker?
Answer:
The "hook effect" is an inherent characteristic of the PROTAC mechanism, where high concentrations lead to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex required for degradation.[1] While this is concentration-dependent, linker design can influence its severity.
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can mitigate the hook effect. Varying the linker length and composition can modulate this cooperativity.
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the Thp-peg-OH linker in a PROTAC?
The Thp-peg-OH linker connects the target protein-binding ligand (warhead) to the E3 ligase-recruiting ligand. Its primary role is to bring the target protein and the E3 ligase into close proximity to facilitate the ubiquitination and subsequent degradation of the target protein.[3] The length, composition, and attachment points of the linker are critical factors that influence the efficacy of the PROTAC.[4]
Q2: How does the length of the Thp-peg-OH linker impact PROTAC efficacy?
Linker length is a critical determinant of PROTAC efficacy.[5] An optimal linker length facilitates the formation of a stable and productive ternary complex. If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase. Conversely, if the linker is too long, it may not effectively bring the two proteins into the correct orientation for efficient ubiquitination. Therefore, fine-tuning the linker length is a crucial step in PROTAC design.
Q3: What are the advantages of using a PEG-based linker like Thp-peg-OH?
Polyethylene glycol (PEG) linkers are commonly used in PROTAC design for several reasons:
-
Hydrophilicity: PEG linkers can improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these large molecules.
-
Biocompatibility: PEG is generally considered biocompatible and non-toxic.
-
Tunable Length: PEG linkers are commercially available in various lengths, allowing for the systematic optimization of the distance between the two ligands.
-
Flexibility: The flexibility of the PEG chain can accommodate the conformational changes required for the formation of a productive ternary complex.
Q4: What does the "Thp" group in Thp-peg-OH signify?
"Thp" stands for tetrahydropyran, which is a common protecting group for alcohols. In the context of a Thp-peg-OH linker, the hydroxyl group at one end of the PEG chain is protected with a THP group. This protection prevents unwanted side reactions during the synthesis of the PROTAC. The THP group is typically removed in one of the final steps of the synthesis to yield the free hydroxyl group, which can then be used for conjugation to either the warhead or the E3 ligase ligand.
Data Presentation
The following table presents a hypothetical case study summarizing quantitative data from an experiment to optimize the Thp-peg-OH linker length for a PROTAC targeting "Protein X" for degradation via the CRBN E3 ligase. Degradation was measured after 24 hours of treatment in a relevant cell line.
Disclaimer: This data is for illustrative purposes only and is intended to demonstrate the process of linker length optimization. Actual results will vary depending on the specific target protein, ligands, and experimental conditions.
| PROTAC ID | Linker | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | Thp-peg3-OH | ~15 | 500 | 65 |
| PROTAC-2 | Thp-peg5-OH | ~21 | 150 | 85 |
| PROTAC-3 | Thp-peg7-OH | ~27 | 50 | 95 |
| PROTAC-4 | Thp-peg9-OH | ~33 | 25 | >98 |
| PROTAC-5 | Thp-peg11-OH | ~39 | 80 | 90 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC with a Thp-peg-OH Linker
This protocol provides a general methodology for the synthesis of a PROTAC using a Thp-peg-OH linker, involving the coupling of a warhead (with a carboxylic acid handle) to an E3 ligase ligand (with a hydroxyl handle) via the linker.
Diagram of Synthetic Workflow:
Caption: General workflow for PROTAC synthesis using a Thp-peg-OH linker.
Materials:
-
Warhead with a carboxylic acid functional group (Warhead-COOH)
-
Thp-peg-OH linker of desired length
-
E3 Ligase Ligand with a hydroxyl functional group (E3 Ligand-OH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
PPTS (Pyridinium p-toluenesulfonate)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Standard workup and purification reagents (Ethyl acetate, brine, Na2SO4, silica gel, HPLC solvents)
Procedure:
-
Coupling of Warhead to Linker:
-
Dissolve Warhead-COOH (1 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2 eq) and stir for 15 minutes at room temperature.
-
Add Thp-peg-OH (1.2 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform a standard aqueous workup and purify the Warhead-peg-OThp intermediate by flash column chromatography.
-
-
THP Deprotection:
-
Dissolve the Warhead-peg-OThp intermediate in a mixture of DCM and methanol.
-
Add PPTS (0.2 eq) and stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with saturated NaHCO3 solution and extract with DCM.
-
Purify the Warhead-peg-OH product by flash column chromatography.
-
-
Activation of E3 Ligase Ligand:
-
Dissolve E3 Ligand-OH (1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add TEA (1.5 eq) followed by the dropwise addition of MsCl (1.2 eq).
-
Stir at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC. The activated E3 Ligand-OMs can be used directly in the next step.
-
-
Final Coupling:
-
To a solution of Warhead-peg-OH (1 eq) in anhydrous DMF, add a base such as sodium hydride (NaH, 1.2 eq) at 0 °C to deprotonate the alcohol.
-
Add the solution of E3 Ligand-OMs to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
-
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Diagram of Western Blot Workflow:
Caption: Experimental workflow for assessing PROTAC-mediated degradation.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection and Analysis:
-
Wash the membrane with TBST and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Technical Support Center: Overcoming Solubility Challenges with Thp-peg9-OH PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Thp-peg9-OH PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PROTACs?
This compound is a heterobifunctional linker composed of a nine-unit polyethylene glycol (PEG) chain.[1][2][3] One end features a tetrahydropyranyl (THP) protected hydroxyl group, which is stable in a variety of chemical conditions but can be easily removed under mild acidic conditions to reveal a reactive hydroxyl group.[1] The other end of the PEG chain terminates in a hydroxyl group, allowing for covalent attachment to either the target protein ligand or the E3 ligase ligand. PEG linkers, like this compound, are frequently incorporated into PROTAC design to enhance the water solubility and cell permeability of the resulting molecule.[4]
Q2: How does the this compound linker theoretically improve PROTAC solubility?
The polyethylene glycol (PEG) chain is hydrophilic, meaning it readily interacts with water. By incorporating a nine-unit PEG linker into a PROTAC structure, the overall hydrophilicity of the molecule is increased. This can disrupt the intermolecular forces that cause poorly soluble compounds to aggregate in aqueous environments, thereby improving solubility.
Q3: Can a PROTAC containing a this compound linker still have poor solubility?
Yes. While the PEG linker enhances hydrophilicity, the overall solubility of the PROTAC is determined by the combined physicochemical properties of the warhead (target protein ligand), the E3 ligase ligand, and the linker. If the warhead and/or the E3 ligase ligand are highly hydrophobic, the contribution of the this compound linker may not be sufficient to achieve desired solubility.
Q4: What is the difference between kinetic and thermodynamic solubility, and which should I measure?
-
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration stock (usually in DMSO) to an aqueous buffer. It is a high-throughput method often used in early drug discovery for initial screening.
-
Thermodynamic solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid state. This measurement is more time-consuming but provides a more accurate representation of the compound's true solubility.
For initial troubleshooting and screening, kinetic solubility is often sufficient. For lead optimization and formulation development, thermodynamic solubility is more critical.
Q5: What is the "hook effect" and can it be related to solubility?
The "hook effect" describes a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This is due to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex (target-PROTAC-E3 ligase). While not directly a solubility issue, poor solubility can lead to inaccurate concentrations in your experiment, potentially masking or mimicking a hook effect. Ensuring your PROTAC is fully dissolved at the tested concentrations is crucial for accurately interpreting dose-response curves.
Troubleshooting Guides
Issue 1: My this compound PROTAC precipitates out of solution during my in vitro assay.
Possible Cause & Solution
-
Exceeding Aqueous Solubility: The final concentration of your PROTAC in the assay buffer is likely above its limit of aqueous solubility.
-
Solution 1: Determine the Kinetic Solubility: Perform a kinetic solubility assay (see Experimental Protocols) in your specific assay buffer to understand the solubility limit. Keep your final assay concentration below this determined value.
-
Solution 2: Modify the Assay Buffer: If possible, the inclusion of a small percentage of co-solvent (e.g., up to 5% DMSO) or solubilizing agents like cyclodextrins may increase solubility. However, you must first validate that these additives do not interfere with your assay or cell health.
-
Solution 3: Sonication: Briefly sonicating the final diluted solution can sometimes help dissolve small precipitates for short-term experiments. However, be aware that the solution may not be stable over longer incubation periods.
-
Issue 2: I am observing inconsistent results in my target protein degradation experiments.
Possible Cause & Solution
-
Incomplete Solubilization: If the PROTAC is not fully dissolved in your stock solution or working dilutions, the actual concentration administered to the cells will be inconsistent.
-
Solution 1: Visual Inspection: Always visually inspect your stock and working solutions for any signs of precipitation before use.
-
Solution 2: Fresh Dilutions: Prepare fresh serial dilutions for each experiment from a clear, concentrated stock solution.
-
Solution 3: Centrifugation: Before making your final dilutions, centrifuge your stock solution at high speed and use the supernatant to minimize the transfer of any undissolved particles.
-
Issue 3: My PROTAC has poor solubility even with the this compound linker. What are my options?
Possible Cause & Solution
-
Dominant Hydrophobicity of Warhead/E3 Ligase Ligand: The hydrophobic nature of the other components of the PROTAC is overriding the solubilizing effect of the PEG linker.
-
Solution 1: Chemical Modification: If synthetically feasible, consider introducing polar functional groups to the warhead or E3 ligase ligand.
-
Solution 2: Formulation Strategies: For in vivo studies or more complex in vitro models, amorphous solid dispersions (ASDs) or self-emulsifying drug delivery systems (SEDDS) can be explored to improve solubility and dissolution.
-
Solution 3: Linker Optimization: While you are using a PEG linker, exploring different linker lengths or attachment points on the warhead and E3 ligase ligand can sometimes subtly alter the overall conformation and improve solubility.
-
Data Presentation: Strategies to Improve PROTAC Solubility
| Strategy | Method | Typical Improvement | Key Considerations |
| Chemical Modification | Introduction of polar groups (e.g., -OH, -NH2) | 2-10 fold | May alter binding affinity and permeability. |
| Salt formation (for ionizable compounds) | >10 fold | Requires an ionizable group on the PROTAC. | |
| Formulation | Co-solvents (e.g., DMSO, ethanol) | Variable | Must be compatible with the experimental system. |
| Cyclodextrins | 2-50 fold | Can affect drug availability and assay readout. | |
| Amorphous Solid Dispersions (ASDs) | >100 fold | Primarily for oral formulations in later stages. | |
| Linker Optimization | Increase PEG chain length | 1.5-5 fold | May impact ternary complex formation and permeability. |
| Incorporate heteroatoms (e.g., N, O) | 2-8 fold | Can alter linker flexibility and metabolic stability. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Nephelometry)
This protocol provides a high-throughput method to estimate the kinetic solubility of a this compound PROTAC.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).
-
Addition to Buffer: In a separate 96-well clear bottom plate, add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Compound Addition: Transfer 2 µL of each DMSO stock concentration to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 2%.
-
Incubation: Shake the plate for 2 hours at room temperature, protected from light.
-
Measurement: Measure the light scattering or turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of a this compound PROTAC.
-
Compound Addition: Add an excess amount of the solid PROTAC (e.g., 1 mg) to a glass vial.
-
Buffer Addition: Add a known volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.
-
Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
-
Quantification: Dilute the supernatant/filtrate in a suitable solvent and analyze the concentration of the dissolved PROTAC using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound.
Mandatory Visualizations
Caption: Workflow for Kinetic Solubility Assessment.
References
Technical Support Center: Enhancing Cell Permeability of Thp-peg9-OH PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of PROTACs, with a particular focus on those incorporating the Thp-peg9-OH linker.
Frequently Asked Questions (FAQs)
Q1: My this compound PROTAC shows high biochemical activity but low cellular efficacy. What is the likely cause?
A common reason for the discrepancy between biochemical potency and cellular activity is poor cell permeability.[1] PROTACs are large molecules, often with high molecular weights (MW > 800 Da) and large polar surface areas (PSA), which places them beyond the typical "Rule of Five" for orally bioavailable drugs.[1][2][3] These characteristics can significantly impede their ability to passively diffuse across the cell membrane to reach their intracellular targets.[4] Even with high binding affinity for the target protein and the E3 ligase in vitro, insufficient intracellular concentration will result in poor protein degradation in a cellular context.
Q2: What are the key physicochemical properties of my this compound PROTAC that influence its cell permeability?
Several physicochemical properties are critical for PROTAC cell permeability. Given their size, traditional metrics like Lipinski's Rule of Five are often not directly applicable. Key factors to consider for your this compound PROTAC include:
-
Molecular Weight (MW): High MW is an inherent feature of PROTACs that can negatively affect passive diffusion across the cell membrane.
-
Polar Surface Area (PSA): A large PSA, common in PROTACs, can limit membrane permeability. The polyethylene glycol (PEG) chain in your this compound linker contributes to the PSA.
-
Lipophilicity (LogP): An optimal lipophilicity is crucial. While some lipophilicity is necessary to enter the lipid bilayer of the cell membrane, excessively high LogP can lead to poor aqueous solubility or getting trapped within the membrane, both of which reduce effective permeability.
-
Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): PROTACs are not rigid structures. The ability of a PROTAC to adopt a folded, more compact conformation that masks polar groups can significantly enhance its cell permeability. This "chameleonic" behavior, where the PROTAC adapts its conformation to the polarity of its environment, is a key factor for cell entry. The flexible nature of the PEG linker in your this compound PROTAC can influence this conformational behavior.
Q3: How does the this compound linker specifically impact the cell permeability of my PROTAC?
The this compound linker is a polyethylene glycol (PEG)-based linker. PEG linkers are often used in PROTAC design to improve solubility and provide flexibility. However, the impact on cell permeability can be complex:
-
Positive Impact: The hydrophilicity of the PEG chain can improve the aqueous solubility of the PROTAC, which is a prerequisite for it to be available to cross the cell membrane.
-
Negative Impact: Long, flexible PEG linkers can increase the overall molecular weight and PSA of the PROTAC, potentially hindering passive diffusion. The flexibility might also lead to less stable ternary complex formation between the target protein and the E3 ligase.
Recent studies suggest that the ability of a PROTAC to form intramolecular hydrogen bonds (IMHBs) and adopt a folded conformation is critical for good cell permeability. The ether oxygens in the PEG chain can act as hydrogen bond acceptors, potentially contributing to the formation of a more compact, less polar conformation that facilitates membrane crossing.
Q4: What are the primary strategies to improve the cell permeability of my this compound PROTAC?
Several strategies can be employed to enhance the cellular uptake of your PROTAC:
-
Linker Optimization:
-
Length and Rigidity: While you are using a PEG9 linker, systematically evaluating different linker lengths (e.g., PEG3, PEG5) can be beneficial. Introducing some rigidity into the linker by incorporating cyclic structures like piperazine or piperidine can also improve permeability.
-
Composition: Replacing the PEG linker with a more rigid alkyl or phenyl linker has been shown to improve permeability in some cases.
-
-
Prodrug Strategy: A common approach is to mask polar functional groups with lipophilic moieties that can be cleaved off by intracellular enzymes, releasing the active PROTAC inside the cell.
-
Introduce Intramolecular Hydrogen Bonds: Rational design to promote the formation of intramolecular hydrogen bonds can help the PROTAC adopt a more compact, "ball-like" structure, reducing its effective size and polarity for better membrane transit.
-
Targeted Delivery: Conjugating the PROTAC to a molecule that is actively transported into cells, such as an antibody or a ligand for a specific cell surface receptor (e.g., folate), can enhance its uptake in target cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low intracellular concentration of PROTAC | Poor passive diffusion due to high MW and PSA. | 1. Assess Permeability: Quantify the permeability using assays like PAMPA or Caco-2. 2. Linker Modification: Synthesize analogs with shorter or more rigid linkers. 3. Prodrug Approach: Design a prodrug version of your PROTAC to mask polar groups. |
| High efflux ratio in Caco-2 assay | The PROTAC is a substrate for cellular efflux pumps (e.g., P-glycoprotein). | 1. Co-dosing with Efflux Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors to confirm. 2. Structural Modification: Modify the PROTAC structure to reduce its recognition by efflux transporters. |
| Good permeability but still low cellular activity | 1. Metabolic Instability: The PROTAC is rapidly metabolized inside the cell. 2. Poor Ternary Complex Formation: The this compound linker may not be optimal for the formation of a stable and productive ternary complex. | 1. Assess Metabolic Stability: Use liver microsomes or hepatocytes to evaluate the metabolic stability of your PROTAC. 2. Ternary Complex Modeling: Use computational modeling to predict the conformation of the ternary complex and guide linker design. Synthesize PROTACs with different linker attachment points or compositions. |
| Inconsistent results between permeability assays | Different assays measure different aspects of permeability (e.g., PAMPA for passive diffusion, Caco-2 for passive and active transport). | 1. Use a Panel of Assays: Employ a combination of cell-free (PAMPA) and cell-based (Caco-2) assays for a more comprehensive understanding. 2. Analyze Assay Parameters: Ensure consistency in experimental conditions (e.g., solvent, pH, incubation time). |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.
Workflow:
References
Strategies for enhancing Thp-peg9-OH PROTAC potency
Welcome to the Technical Support Center for PROTAC Development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the potency of their PROTACs, with a focus on linker design and evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a PROTAC?
A1: A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to eliminate specific proteins of interest (POIs) from the cell.[1][2][3] It works by hijacking the body's own ubiquitin-proteasome system (UPS).[4][5] The PROTAC molecule has three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By binding simultaneously to the POI and an E3 ligase, the PROTAC forms a ternary complex, bringing the two proteins into close proximity. This proximity allows the E3 ligase to tag the POI with ubiquitin molecules, marking it for destruction by the proteasome. The PROTAC itself is not degraded and can then act catalytically to degrade multiple copies of the target protein.
Q2: My PROTAC, which uses a Thp-peg9-OH derived linker, shows low degradation efficiency. What are the most common causes related to the linker?
A2: Low degradation efficiency is a common challenge. When using a PEG-based linker like one derived from this compound, several factors related to the linker are critical determinants of PROTAC efficacy:
-
Suboptimal Linker Length: The distance between the target protein and the E3 ligase is crucial. If a linker is too short, it can cause steric hindrance, preventing the formation of a stable ternary complex. If it's too long, it may not effectively bring the proteins together for efficient ubiquitination or may result in unproductive complex conformations. The optimal length must be determined empirically.
-
Linker Composition and Rigidity: While PEG linkers offer good solubility and flexibility, this flexibility can sometimes be a drawback, leading to a high entropic penalty upon binding. Introducing more rigid elements (e.g., piperazine rings, alkynes) can sometimes enhance potency by pre-organizing the PROTAC into a more favorable conformation for ternary complex formation. Conversely, replacing a flexible PEG linker with a more hydrophobic alkyl chain can improve cell permeability but may decrease solubility.
-
Attachment Points: The "exit vector," or the point where the linker connects to the target and E3 ligase ligands, significantly influences the geometry of the ternary complex. Even a potent ligand pair can fail if the linker attachment points lead to an unproductive orientation.
Q3: How does changing the length of a PEG linker, such as from PEG7 to PEG9 to PEG11, typically affect PROTAC potency?
A3: Systematically varying the linker length is a key optimization strategy. The effect of changing PEG linker length on potency, measured by DC50 (concentration for 50% degradation) and Dmax (maximum degradation), is highly specific to the target and E3 ligase pair. However, a general trend is often observed where potency increases to an optimal length and then decreases.
Table 1: Illustrative Impact of PEG Linker Length on PROTAC Potency (Note: Data are hypothetical and for illustrative purposes, based on general principles described in the literature.)
| PROTAC Variant (Linker) | Linker Atom Count (approx.) | DC50 (nM) | Dmax (%) | Rationale for Performance |
| Compound A (PEG7) | 22 | 150 | 75% | May be too short, causing some steric hindrance and suboptimal ternary complex geometry. |
| Compound B (PEG9) | 28 | 15 | 95% | Appears to be the optimal length, facilitating stable and productive ternary complex formation. |
| Compound C (PEG11) | 34 | 80 | 85% | May be too flexible or long, leading to less stable or unproductive complex orientations and a higher entropic penalty. |
Q4: I'm observing a "Hook Effect" with my PROTAC. What is it and how can I troubleshoot it?
A4: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-E3 Ligase) rather than the productive ternary complex (Target-PROTAC-E3 Ligase), which is required for degradation.
Troubleshooting Steps:
-
Confirm with a Wide Dose-Response: Test your PROTAC over a broad concentration range (e.g., from picomolar to micromolar) to clearly define the bell-shaped curve.
-
Work on the "Left Side" of the Curve: For subsequent experiments, use concentrations in the optimal range that produces maximum degradation, avoiding the higher concentrations that cause the hook effect.
-
Enhance Ternary Complex Cooperativity: A long-term solution is to re-engineer the PROTAC (linker, ligands) to favor more stable ternary complex formation, which can sometimes mitigate the hook effect.
Troubleshooting Guide
Problem: No or inconsistent target protein degradation observed.
This is a multifaceted issue. Follow this workflow to diagnose the problem.
Detailed Experimental Protocols
1. Protocol: Western Blot for Protein Degradation Assessment
This is the most common method to quantify the reduction in target protein levels.
-
Cell Treatment: Seed cells at an appropriate density in 6-well or 12-well plates. The next day, treat cells with a range of PROTAC concentrations (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a validated primary antibody against your target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-Actin) to normalize results.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of degradation relative to the vehicle-treated control.
2. Protocol: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
Co-IP can provide qualitative evidence of the Target-PROTAC-E3 ligase complex formation in a cellular environment.
-
Cell Treatment: Culture cells to ~90% confluency in 10 cm dishes. Treat with the PROTAC at its optimal degradation concentration (and a vehicle control) for a short duration (e.g., 1-4 hours) to capture the transient complex.
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors. Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against either the target protein or the E3 ligase overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting, probing for the presence of all three components: the target protein, the E3 ligase, and any associated complex members. The presence of the E3 ligase in the target protein pulldown (or vice-versa) in the PROTAC-treated sample indicates ternary complex formation.
3. Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful biophysical technique to quantitatively measure the kinetics and affinity of ternary complex formation in vitro.
-
Immobilization: Covalently immobilize either the purified E3 ligase or the target protein onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: First, inject the PROTAC over the immobilized protein to measure the binary binding affinity (KD) between the PROTAC and its direct partner.
-
Ternary Complex Analysis: Inject a solution containing a fixed, near-saturating concentration of the PROTAC mixed with varying concentrations of the third component (the protein partner not immobilized on the chip).
-
Data Analysis: An increase in the binding response compared to the binary PROTAC interaction indicates the formation of the ternary complex. Kinetic data (kon/koff rates) and affinity (KD) of the ternary complex can be calculated. This can also be used to determine the cooperativity of the system, which is a key parameter for potent degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 4. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
Technical Support Center: Refinement of Thp-peg9-OH Conjugation Chemistry
Welcome to the technical support center for Thp-peg9-OH conjugation chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and questions that may arise during the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a nine-unit polyethylene glycol (PEG) linker with a tetrahydropyranyl (Thp) protecting group on one terminus and a free hydroxyl (-OH) group on the other. The Thp group is an acid-labile protecting group, which allows for the selective deprotection and subsequent functionalization of that terminus. The free hydroxyl group can be used for conjugation to various molecules.
Q2: What is the purpose of the Thp protecting group?
The tetrahydropyranyl (Thp) group serves as a temporary protecting group for one of the terminal hydroxyl groups of the PEG chain. This allows for the selective modification of the unprotected hydroxyl group. Once the desired modification is achieved at the unprotected end, the Thp group can be removed under acidic conditions to reveal a free hydroxyl group for further conjugation, enabling the synthesis of heterobifunctional molecules.
Q3: How do I remove the Thp protecting group?
The Thp group is typically removed under acidic conditions. Common reagents include mild acids such as acetic acid, pyridinium p-toluenesulfonate (PPTS), or dilute solutions of stronger acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA). The choice of acid and reaction conditions will depend on the sensitivity of other functional groups in your molecule.
Troubleshooting Guides
Issue 1: Incomplete or No Deprotection of the Thp Group
Possible Causes:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to efficiently cleave the Thp ether.
-
Short Reaction Time: The deprotection reaction may not have been allowed to proceed to completion.
-
Inappropriate Solvent: The solvent system may not be optimal for the deprotection reaction.
Solutions:
-
Increase Acid Strength: If your molecule is stable, consider using a slightly stronger acid or a higher concentration of the current acid. For example, if you are using acetic acid, you could switch to dilute HCl.
-
Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time until the starting material is consumed.
-
Optimize Solvent: Acetic acid in a mixture of water and THF is a common solvent system for Thp deprotection. Ensure your starting material is fully dissolved.
| Parameter | Condition A (Mild) | Condition B (Standard) | Condition C (Stronger) |
| Acid | Acetic Acid | Pyridinium p-toluenesulfonate (PPTS) | 0.1 M HCl |
| Solvent | 80% Acetic Acid in Water | Dichloromethane (DCM) | Tetrahydrofuran (THF)/Water |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Typical Time | 4-16 hours | 2-6 hours | 1-4 hours |
Issue 2: Low Yield in Conjugation to a Carboxylic Acid (Esterification)
Possible Causes:
-
Poor Activation of Carboxylic Acid: The carboxylic acid may not be sufficiently activated for efficient esterification with the hydroxyl group of the PEG linker.
-
Presence of Water: Water can hydrolyze activated esters and compete with the PEG-OH as a nucleophile.
-
Steric Hindrance: The carboxylic acid or the PEG linker may be sterically hindered, slowing down the reaction.
Solutions:
-
Use a Suitable Coupling Agent: Employ standard coupling agents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP) for Steglich esterification. Alternatively, other activators like HATU or HOBt can be used.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis.
-
Increase Reaction Time and/or Temperature: For sterically hindered substrates, a longer reaction time or a moderate increase in temperature may be necessary.
| Coupling Agent | Additive | Solvent | Temperature | Typical Yield |
| DCC | DMAP (catalytic) | DCM | Room Temperature | 60-80% |
| EDC | HOBt | DMF | Room Temperature | 65-85% |
| HATU | DIPEA | DMF | Room Temperature | 70-90% |
Issue 3: Side Reactions During Conjugation
Possible Causes:
-
Reaction with Other Functional Groups: The activated molecule may react with other nucleophilic groups on your target molecule.
-
Degradation of Sensitive Molecules: The reaction conditions (e.g., pH, temperature) may not be compatible with your target molecule.
Solutions:
-
Use Orthogonal Protecting Groups: Ensure that other reactive functional groups on your molecule are appropriately protected.
-
Optimize Reaction Conditions: Adjust the pH, temperature, and reaction time to favor the desired reaction and minimize degradation.
-
Purification: Employ a suitable purification method, such as size-exclusion chromatography (SEC) or reversed-phase HPLC, to separate the desired product from side products.
Experimental Protocols
Protocol 1: Deprotection of this compound
-
Dissolve this compound: Dissolve this compound in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., in a 3:1:1 ratio).
-
Stir at Room Temperature: Stir the solution at room temperature.
-
Monitor Reaction: Monitor the progress of the deprotection by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Work-up: Once the reaction is complete, neutralize the acetic acid with a base such as sodium bicarbonate solution.
-
Extraction: Extract the product with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected HO-peg9-OH.
Protocol 2: Conjugation of HO-peg9-OH to a Carboxylic Acid (Steglich Esterification)
-
Dissolve Reagents: In an anhydrous solvent (e.g., DCM), dissolve the carboxylic acid, a catalytic amount of DMAP (e.g., 0.1 equivalents), and HO-peg9-OH (1.0-1.2 equivalents).
-
Cool the Mixture: Cool the reaction mixture to 0 °C in an ice bath.
-
Add Coupling Agent: Add DCC (1.1 equivalents) to the cooled solution.
-
Warm to Room Temperature: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor Reaction: Monitor the reaction by TLC or LC-MS.
-
Filter and Concentrate: Filter off the dicyclohexylurea (DCU) byproduct and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired ester conjugate.
Visualizations
Technical Support Center: Mitigating Off-Target Effects of Thp-peg9-OH PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and mitigating off-target effects associated with Thp-peg9-OH PROTACs. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is a this compound PROTAC and what are its components?
A this compound PROTAC is a Proteolysis Targeting Chimera that utilizes a specific type of linker. PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3][4][5] The key components are:
-
Target Protein Ligand: Binds to the protein of interest (POI).
-
E3 Ligase Ligand: Recruits an E3 ubiquitin ligase (e.g., VHL, CRBN).
-
This compound Linker: A polyethylene glycol (PEG)-based linker that connects the two ligands. The 'peg9' indicates a 9-unit PEG chain, 'OH' signifies a terminal hydroxyl group available for conjugation, and 'Thp' (tetrahydropyran) is likely a protecting group for the hydroxyl moiety during synthesis. The linker's length and composition are critical for the efficacy and selectivity of the PROTAC.
Q2: What are the primary causes of off-target effects with PROTACs?
Off-target effects can arise from several factors:
-
Non-specific Binding: The target protein ligand or the E3 ligase ligand may bind to unintended proteins. For instance, pomalidomide-based E3 ligase ligands can sometimes induce the degradation of zinc-finger proteins.
-
Suboptimal Ternary Complex Formation: An improperly designed linker can lead to the formation of unstable or unproductive ternary complexes (PROTAC-Target-E3 Ligase), which may increase the likelihood of off-target interactions.
-
Ubiquitous E3 Ligase Expression: If the recruited E3 ligase is expressed in both healthy and diseased tissues, it can lead to on-target degradation in non-target tissues, causing toxicity.
-
PROTAC-Independent Degradation: The E3 ligase ligand itself may have intrinsic degradation activity against other proteins.
Q3: How can the design of the this compound linker influence selectivity?
The linker is a critical determinant of PROTAC performance. Optimizing the this compound linker can significantly enhance selectivity:
-
Length and Flexibility: The 9-unit PEG chain provides a specific length and flexibility. Adjusting this length can fine-tune the orientation and stability of the ternary complex, favoring the on-target interaction.
-
Attachment Points: The points at which the linker is attached to the target and E3 ligase ligands can impact the geometry of the ternary complex and, consequently, selectivity.
-
Physicochemical Properties: The PEG nature of the linker influences the PROTAC's solubility and cell permeability, which can affect its overall performance and off-target profile.
Q4: What are advanced strategies to improve the tissue or cell-type selectivity of PROTACs?
Several innovative strategies can enhance the targeted delivery and action of PROTACs, thereby reducing off-target effects in non-target tissues:
-
Antibody-PROTAC Conjugates (Ab-PROTACs): By attaching the PROTAC to an antibody that specifically recognizes a tumor cell-surface antigen, the PROTAC can be delivered directly to the target cells.
-
Aptamer-PROTAC Conjugates (APCs): Similar to antibodies, nucleic acid aptamers can be used to guide the PROTAC to specific cell types.
-
Pro-PROTACs: These are "caged" or inactive forms of PROTACs that are activated by specific conditions within the target tissue, such as hypoxia or the presence of specific enzymes.
-
Folate-Caged PROTACs: This strategy utilizes the high expression of folate receptors on certain cancer cells to achieve targeted delivery.
Troubleshooting Guide
This guide addresses common experimental issues and provides step-by-step solutions.
Issue 1: High levels of off-target protein degradation observed in proteomics studies.
-
Potential Cause 1: Non-selective Ligand Binding.
-
Troubleshooting Steps:
-
Validate Ligand Selectivity: Re-assess the binding affinity of your target and E3 ligase ligands against a panel of related proteins.
-
Modify E3 Ligase Ligand: If using a pomalidomide-based ligand, consider synthesizing analogues with modifications at the C5 position of the phthalimide ring, which has been shown to reduce off-target degradation of zinc-finger proteins.
-
Use a Negative Control: Synthesize an epimer of your PROTAC that is inactive in binding to the E3 ligase but retains binding to the target protein. This can help distinguish between on-target and off-target effects.
-
-
-
Potential Cause 2: Suboptimal Linker.
-
Troubleshooting Steps:
-
Synthesize a Linker Library: Create a set of PROTACs with varying PEG linker lengths (e.g., peg7, peg11) to assess the impact on selectivity.
-
Alter Linker Rigidity: Introduce cyclic or rigid elements into the linker to constrain its conformation and potentially improve the geometry of the ternary complex.
-
-
-
Potential Cause 3: Ubiquitous E3 Ligase Activity.
-
Troubleshooting Steps:
-
Profile E3 Ligase Expression: Confirm the expression levels of the chosen E3 ligase (e.g., VHL, CRBN) in your target and non-target cells or tissues using qPCR or Western blot.
-
Explore Alternative E3 Ligases: Consider using a different E3 ligase that may have more restricted or tissue-specific expression.
-
-
Issue 2: Low degradation efficiency (low Dmax or high DC50) for the target protein.
-
Potential Cause 1: Inefficient Ternary Complex Formation.
-
Troubleshooting Steps:
-
Biophysical Assays: Perform assays like FRET (Fluorescence Resonance Energy Transfer) or surface plasmon resonance (SPR) to confirm and quantify the formation of the ternary complex.
-
Optimize Linker: As mentioned above, linker length and composition are crucial for stable ternary complex formation.
-
-
-
Potential Cause 2: The "Hook Effect".
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range (e.g., from picomolar to high micromolar). A bell-shaped curve, where degradation decreases at higher concentrations, is indicative of the hook effect.
-
Adjust Dosing for In Vivo Studies: If the hook effect is observed, it's critical to determine the optimal dose that maximizes degradation without reaching the inhibitory concentrations.
-
-
Issue 3: Observed toxicity in cell-based assays or in vivo models.
-
Potential Cause 1: On-target toxicity in non-target tissues.
-
Troubleshooting Steps:
-
Implement Targeted Delivery: Employ strategies like Ab-PROTACs or Pro-PROTACs to limit the PROTAC's activity to the desired tissue.
-
Choose a Tissue-Specific E3 Ligase: If possible, switch to an E3 ligase with more restricted expression.
-
-
-
Potential Cause 2: Off-target degradation of essential proteins.
-
Troubleshooting Steps:
-
Comprehensive Proteomics: Use mass spectrometry-based proteomics to identify which off-target proteins are being degraded.
-
PROTAC Re-design: Based on the proteomics data, re-design the PROTAC (ligands or linker) to avoid interactions with the identified off-target proteins.
-
-
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for comparing the performance of different PROTAC constructs during an optimization campaign.
Table 1: Comparison of PROTACs with Varying Linker Lengths
| PROTAC Construct | DC50 (nM) for Target Protein | Dmax (%) for Target Protein | Off-Target ZNF1 Degradation (%) at 100 nM |
| Thp-peg7-OH-PROTAC | 55 | 85 | 45 |
| This compound-PROTAC | 25 | 95 | 42 |
| Thp-peg11-OH-PROTAC | 40 | 90 | 50 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation percentage.
Table 2: Effect of E3 Ligase Ligand Modification on Selectivity
| PROTAC Construct (this compound linker) | DC50 (nM) for Target Protein | Off-Target ZNF1 Degradation (%) at 100 nM | Off-Target ZNF2 Degradation (%) at 100 nM |
| Standard Pomalidomide Ligand | 25 | 42 | 38 |
| C5-modified Pomalidomide Ligand | 30 | 15 | 12 |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7) at a desired density and allow them to adhere overnight. Treat the cells with a range of concentrations of the this compound PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against the target protein overnight at 4°C. Use an antibody for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and compare it to the vehicle-treated sample to determine the percentage of degradation.
Protocol 2: Global Proteomics using Mass Spectrometry to Identify Off-Targets
-
Sample Preparation: Treat cells with the this compound PROTAC at a concentration that gives robust on-target degradation (e.g., 100 nM) and a vehicle control for a defined period (e.g., 6 hours to focus on direct targets).
-
Protein Digestion: Lyse the cells, quantify the protein, and digest the proteins into peptides using trypsin.
-
TMT Labeling (Optional but Recommended): For quantitative comparison, label the peptides from different treatment groups with tandem mass tags (TMT).
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins in each sample. Normalize the data and perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.
Visualizations
Below are diagrams illustrating key concepts and workflows for working with this compound PROTACs.
Caption: Mechanism of action for a this compound PROTAC.
Caption: Troubleshooting workflow for mitigating off-target effects.
Caption: On-target vs. potential off-target signaling impact.
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 5. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ternary Complex Formation with Thp-peg9-OH Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Thp-peg9-OH linkers in the formation of proteolysis-targeting chimera (PROTAC) ternary complexes.
Troubleshooting Guide
This guide addresses common issues encountered during the formation and evaluation of ternary complexes using PROTACs synthesized with this compound linkers.
Question: I am observing no or very low degradation of my target protein. What are the potential causes and solutions?
Answer: Low or absent target degradation is a common issue that can stem from several factors related to the PROTAC molecule itself, the ternary complex, or the experimental system.
-
Inefficient Ternary Complex Formation: The primary cause is often the inability to form a stable and productive ternary complex (Target Protein : PROTAC : E3 Ligase).[1][2] The fixed length of the PEG9 linker may not be optimal for your specific target and E3 ligase pair, potentially causing steric hindrance or improper orientation for ubiquitination.[3][4]
-
Solution: Synthesize and test PROTAC analogs with different linker lengths (e.g., PEG3, PEG6, PEG12) to determine the optimal distance and geometry for complex formation.[5] It is crucial to empirically test various linker lengths for each specific biological system.
-
-
Poor Cell Permeability or Stability: The physicochemical properties of the final PROTAC, influenced by the hydrophilic PEG9 linker, might lead to poor cell membrane permeability or rapid metabolic breakdown.
-
Solution: Conduct cell permeability assays (e.g., PAMPA) and assess compound stability in cell lysates or medium using LC-MS/MS. Modifying the linker or the ligands can sometimes improve these properties.
-
-
The "Hook Effect": At high concentrations, PROTACs can saturate both the target protein and the E3 ligase independently, leading to the formation of binary complexes at the expense of the required ternary complex. This results in a bell-shaped dose-response curve where degradation decreases at higher concentrations.
-
Solution: Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration range for degradation and fully characterize the hook effect.
-
-
Low Protein Expression: The endogenous levels of the target protein or the specific E3 ligase (e.g., VHL, CRBN) in your cell model may be insufficient.
-
Solution: Verify the expression levels of both proteins using Western Blotting. Consider using a cell line known to have higher expression or overexpressing the necessary components as a control.
-
Question: My biophysical assays (e.g., SPR, ITC) show a stable ternary complex, but I don't see degradation in my cellular assays. Why the discrepancy?
Answer: This is a common challenge that highlights the difference between a simplified biochemical system and the complex cellular environment.
-
Unproductive Complex Geometry: A stable ternary complex does not guarantee efficient degradation. The specific orientation of the target protein relative to the E3 ligase might not place any surface lysines in the correct position for ubiquitination. The PEG9 linker, while providing flexibility, may still favor a non-productive conformation.
-
Solution: While biophysical data is crucial, it must be validated with cellular degradation assays. Consider synthesizing PROTACs with different linker attachment points on the ligands to alter the geometry of the ternary complex.
-
-
Cellular Factors: The intracellular environment contains competing molecules, post-translational modifications, and compartmentalization that are absent in in-vitro assays. These factors can influence the stability and formation of the ternary complex inside the cell.
-
Solution: Use orthogonal in-cell assays like NanoBRET™ or CETSA to confirm target engagement and ternary complex formation within a live-cell context.
-
Question: I'm observing a significant "hook effect" at high concentrations. How can I mitigate this?
Answer: The hook effect is an inherent characteristic of bifunctional molecules like PROTACs. While it cannot be eliminated, its impact can be understood and managed.
-
Optimize PROTAC Concentration: The most straightforward approach is to perform a detailed dose-response curve to find the "sweet spot" or optimal concentration range that maximizes ternary complex formation before the inhibitory binary complexes dominate.
-
Enhance Cooperativity: Cooperativity is a measure of how the binding of the PROTAC to one protein influences its binding to the second protein. A PROTAC with high positive cooperativity will preferentially form a stable ternary complex over binary ones, which can reduce the hook effect.
-
Solution: While the this compound linker is a starting point, optimizing the linker's structure and rigidity can enhance protein-protein interactions within the complex, thereby increasing cooperativity. Biophysical assays like SPR or ITC are essential for measuring cooperativity.
-
Frequently Asked Questions (FAQs)
Question: What is the specific role of the this compound linker in my PROTAC design?
Answer: The this compound is a heterobifunctional linker with distinct components:
-
PEG9 Spacer: The nine polyethylene glycol units provide a flexible, hydrophilic spacer. Its primary role is to bridge the target protein ligand and the E3 ligase ligand, dictating the distance and relative orientation between them. The hydrophilicity of PEG can improve the solubility of the final PROTAC molecule.
-
-OH (Hydroxyl) Group: This is a reactive handle for conjugation. It is typically used to connect to one of the ligands (e.g., via an ester or ether linkage) through standard chemical reactions.
-
Thp (Tetrahydropyranyl) Group: The THP group is an acid-labile protecting group for the hydroxyl on the other end of the linker. It allows for selective, directional synthesis. You would conjugate one ligand to the free -OH group first, then deprotect the THP group under mild acidic conditions to reveal a second hydroxyl group, which can then be reacted with your second ligand.
Question: How does the PEG9 linker length impact ternary complex formation and degradation?
Answer: Linker length is a critical parameter in PROTAC design.
-
Too Short: A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable complex.
-
Too Long: A linker that is too long might result in a highly flexible and unstable complex that is unable to maintain the proper orientation for ubiquitination. It may form a complex, but not a productive one.
-
Optimal Length: The optimal linker length, such as that provided by PEG9, is highly dependent on the specific proteins involved and must be determined empirically. It needs to be just right to facilitate favorable protein-protein interactions that enhance the stability and productivity of the ternary complex.
Question: What is "cooperativity" in the context of ternary complexes and why is it important?
Answer: Cooperativity (alpha, α) describes the extent to which the formation of the first binary complex (e.g., PROTAC-E3 Ligase) affects the binding of the second protein (Target Protein).
-
Positive Cooperativity (α > 1): The presence of the first protein enhances the binding of the second. This is highly desirable as it indicates favorable protein-protein interactions are helping to "glue" the complex together, leading to a more stable and long-lived ternary complex.
-
No Cooperativity (α = 1): The two binding events are independent.
-
Negative Cooperativity (α < 1): The presence of the first protein hinders the binding of the second, often due to steric clashes. A PROTAC that induces high positive cooperativity is more likely to be an efficient degrader because it promotes the formation of the active ternary complex even at low concentrations.
Question: Which analytical techniques are essential for characterizing my PROTAC and its ternary complex?
Answer: A multi-faceted approach using orthogonal assays is recommended:
-
Biophysical Assays (In Vitro): These are used to measure direct binding and complex formation with purified proteins.
-
Surface Plasmon Resonance (SPR): Measures real-time binding kinetics and affinities (KD) for both binary and ternary interactions, and is excellent for determining cooperativity.
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding, providing information on binding affinity (KD), stoichiometry, and enthalpy/entropy, which helps understand the driving forces of complex formation.
-
Proximity Assays (AlphaLISA, TR-FRET): Homogeneous assays that are high-throughput and useful for screening linkers or ligands by detecting ternary complex formation.
-
-
Cellular Assays: These are used to measure the ultimate biological outcome.
-
Western Blot: The gold standard for directly measuring the reduction in target protein levels after PROTAC treatment.
-
In-Cell Target Engagement (NanoBRET™, CETSA): Confirms that the PROTAC is entering the cell and binding to its target.
-
Data Presentation
Effective PROTAC development requires systematic evaluation of different linkers. The following tables are templates for summarizing and comparing quantitative data from your experiments.
Table 1: Comparison of Biophysical Properties for PROTACs with Varied PEG Linker Lengths
| PROTAC ID | Linker | Binary Binding (KD, nM) Target Protein | Binary Binding (KD, nM) E3 Ligase | Ternary Complex Affinity (KD, nM) | Cooperativity (α) |
|---|---|---|---|---|---|
| PROTAC-A | PEG3 | 150 | 250 | 95 | 1.6 |
| PROTAC-B | PEG6 | 145 | 260 | 40 | 3.6 |
| PROTAC-C | PEG9 | 155 | 255 | 15 | 10.3 |
| PROTAC-D | PEG12 | 160 | 240 | 55 | 2.9 |
This is example data. Cooperativity (α) is calculated as (Binary KD of PROTAC to Protein 1) / (Ternary KD of Protein 2 binding to the PROTAC:Protein 1 complex).
Table 2: Comparison of Cellular Activity for PROTACs with Varied PEG Linker Lengths
| PROTAC ID | Linker | DC50 (nM) | Dmax (%) |
|---|---|---|---|
| PROTAC-A | PEG3 | 210 | 65 |
| PROTAC-B | PEG6 | 88 | 85 |
| PROTAC-C | PEG9 | 25 | 98 |
| PROTAC-D | PEG12 | 150 | 70 |
DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Experimental Protocols
Protocol 1: Ternary Complex Formation and Cooperativity Analysis by Surface Plasmon Resonance (SPR)
This protocol describes a general method to assess the formation and stability of the Target Protein:PROTAC:E3 Ligase complex.
-
Immobilization:
-
Immobilize a high-purity, tagged E3 ligase (e.g., His-tagged VHL complex) onto a sensor chip surface (e.g., NTA sensor chip) to a target level of ~100-200 Response Units (RU).
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a dilution series of the PROTAC (e.g., 1 nM to 1 µM) in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference flow cell.
-
Regenerate the surface between injections according to the manufacturer's instructions.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the binary binding affinity (KD) and kinetics (ka, kd).
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of your PROTAC (e.g., 5-10 times its binary KD to the E3 ligase) and a varying concentration of the target protein (e.g., 1 nM to 1 µM).
-
Inject these pre-mixed solutions over the immobilized E3 ligase surface.
-
The binding of the target protein, which only occurs in the presence of the PROTAC, signifies ternary complex formation.
-
Fit the response data to a 1:1 binding model to determine the ternary complex affinity (KD, ternary).
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) by dividing the binary KD of the PROTAC for the target protein by the ternary KD determined in step 3.
-
Protocol 2: Target Protein Degradation Assay by Western Blot
This protocol is used to quantify the reduction of target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment. Allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Lyse the cells by adding RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
-
Protein Quantification:
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control for each sample. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.
-
Visualizations
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Experimental workflow for PROTAC design and optimization.
Caption: Troubleshooting flowchart for low target degradation.
References
Validation & Comparative
Validating PROTAC Activity in Cell-Based Assays: A Comparative Guide for a BRD4-Targeting PROTAC
This guide provides a comprehensive framework for validating the activity of a Proteolysis Targeting Chimera (PROTAC) in cell-based assays. While the prompt specified "Thp-peg9-OH PROTAC," it is important to clarify that This compound is a polyethylene glycol (PEG)-based chemical linker used in the synthesis of PROTACs, not a complete PROTAC molecule itself.[][2][3] The linker connects the two critical ligands of a PROTAC: one that binds the target protein and one that recruits an E3 ubiquitin ligase.[3]
For the purpose of this guide, we will focus on a well-characterized target, Bromodomain-containing protein 4 (BRD4) , and detail the validation process for a hypothetical BRD4-targeting PROTAC synthesized using a PEG linker. We will use the extensively studied BRD4 degrader MZ1 as our primary example and compare its performance against another potent BRD4 PROTAC, ARV-771 , and the parent small molecule inhibitor, JQ1 .
BRD4 is an epigenetic reader protein that plays a critical role in regulating the transcription of key oncogenes, most notably c-Myc.[4] By inducing the degradation of the entire BRD4 protein, PROTACs can achieve a more profound and sustained downstream effect than traditional inhibitors that only block its function.
Mechanism of Action: BRD4 Degradation
BRD4-targeting PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system. They consist of a ligand that binds to BRD4 (often based on the inhibitor JQ1), a linker (such as a PEG chain), and a ligand that recruits an E3 ubiquitin ligase, typically Von Hippel-Lindau (VHL) or Cereblon (CRBN). This assembly forms a ternary complex, bringing BRD4 into proximity with the E3 ligase, which then tags BRD4 with ubiquitin chains. This polyubiquitination marks the BRD4 protein for destruction by the 26S proteasome.
Comparative Performance Data
The efficacy of a PROTAC is primarily assessed by its ability to induce degradation of the target protein, measured by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation). Its functional consequence is often measured by its effect on cell viability (IC50).
| Compound | Type | E3 Ligase Recruited | Target(s) | DC50 (BRD4) | IC50 (MV4-11 AML cells) |
| MZ1 | PROTAC | VHL | BRD4 (preferential), BRD2, BRD3 | 8 nM (H661 cells) | ~27 nM (pEC50 = 7.57) |
| ARV-771 | PROTAC | VHL | BRD2, BRD3, BRD4 | <5 nM (CRPC cells) | Not directly comparable |
| JQ1 | Inhibitor | N/A | BRD2, BRD3, BRD4 | Does not degrade | ~100-200 nM |
CRPC: Castration-Resistant Prostate Cancer; AML: Acute Myeloid Leukemia
Experimental Workflow & Protocols
Validating PROTAC activity involves a multi-step process to confirm target degradation, rule out off-target effects, and measure downstream functional consequences.
Western Blotting for BRD4 Degradation
This is the most direct method to visualize and quantify the degradation of the target protein.
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., HeLa, MV4-11) in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a set time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO) and a negative control (e.g., JQ1).
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 (e.g., CST #13440) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize bands using an ECL substrate and a chemiluminescence imager.
-
-
Analysis: Quantify band intensity using densitometry software. Normalize the BRD4 signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the data to determine DC50 and Dmax values.
Quantitative RT-PCR for BRD4 mRNA Levels
This assay confirms that the PROTAC is acting at the protein level and not by suppressing transcription of the target gene.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells as described for Western Blotting. Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for BRD4 and a housekeeping gene (e.g., GAPDH or ACTB).
-
Analysis: Calculate the relative BRD4 mRNA levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control. For a true PROTAC, BRD4 mRNA levels should not significantly change upon treatment.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the downstream functional effect of BRD4 degradation, which is typically a reduction in cell proliferation or viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and incubate overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC, inhibitor (JQ1), and vehicle control to the wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
Reagent Addition and Measurement:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Read absorbance at 570 nm.
-
For CellTiter-Glo®: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent equal to the volume of media in the well. Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes. Read luminescence with a plate reader.
-
-
Analysis: Subtract background readings, normalize the data to the vehicle control (as 100% viability), and plot a dose-response curve to calculate the IC50 value.
BRD4 Signaling Pathway and Impact of Degradation
BRD4 acts as a transcriptional co-activator by binding to acetylated histones at super-enhancers and promoters, recruiting the transcriptional machinery to drive the expression of target genes, including the master oncogene c-Myc. The degradation of BRD4 leads to the eviction of this machinery from chromatin, resulting in the transcriptional suppression of c-Myc and other pro-proliferative genes, ultimately causing cell cycle arrest and apoptosis.
References
The Pivotal Role of PEG Linkers in PROTAC Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a delicate balance of optimizing three key components: a warhead for the target protein, an E3 ligase ligand, and the crucial linker that tethers them. Among the various linker types, polyethylene glycol (PEG) linkers have garnered significant attention due to their favorable physicochemical properties. This guide provides an objective comparison of PEG linkers, with a focus on the influence of linker length on PROTAC efficacy, supported by available experimental data.
The Linker is Not Just a Spacer
The linker in a PROTAC is far more than a passive connector; it plays a critical role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase[2]. This ternary complex formation is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. The length, flexibility, and chemical composition of the linker are all critical factors that dictate the spatial orientation and proximity of the target protein and the E3 ligase, ultimately influencing the degradation efficiency of the PROTAC[3][4].
An improperly designed linker can result in steric hindrance, preventing the formation of a stable ternary complex, or it can lead to a non-productive complex where ubiquitination sites are not accessible[2]. Therefore, the optimization of the linker is a cornerstone of successful PROTAC design.
Impact of PEG Linker Length on PROTAC Efficacy
Systematic studies have consistently demonstrated that varying the length of the PEG linker can have a profound impact on the degradation potency (DC50) and the maximal degradation (Dmax) of a PROTAC. The optimal linker length is not a universal constant but is highly dependent on the specific target protein and the recruited E3 ligase.
General Trends Observed:
-
Too Short: Very short linkers can lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a productive ternary complex and resulting in poor degradation activity.
-
Too Long: Excessively long linkers can also be detrimental, potentially leading to a decrease in potency due to a higher entropic penalty upon binding and an increased likelihood of forming non-productive complexes.
-
Optimal Length: An optimal linker length exists for each target-E3 ligase pair, which facilitates the ideal conformation for efficient ubiquitination and subsequent degradation.
Quantitative Data on PEG Linker Performance
The following tables summarize experimental data from various studies, illustrating the impact of linker length on the degradation of different target proteins. It is important to note that these are not direct comparisons to a PEG9 linker but serve to highlight the general principles of linker length optimization.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Data synthesized from a review by Troup, R. I., et al. (2020).
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Data synthesized from a study by Cyrus, K., et al. (2011).
Table 3: Hypothetical Comparison of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-PEG3 | PEG3 | 75 | 85 | 1.8 |
| PROTAC-PEG4 | PEG4 | 42 | 92 | 2.5 |
| PROTAC-PEG5 | PEG5 | 15 | >95 | 3.1 |
| PROTAC-PEG6 | PEG6 | 28 | 94 | 2.9 |
This table presents a synthesized comparison based on general trends observed in the literature for BRD4 degraders and is for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are summaries of key experimental protocols.
Western Blot for PROTAC-Induced Protein Degradation
This is a fundamental technique to quantify the reduction of a target protein after PROTAC treatment.
-
Cell Culture and Treatment: Cells are seeded in appropriate culture plates and treated with varying concentrations of the PROTAC for a specified duration. A vehicle control (e.g., DMSO) is included.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay like the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then blocked and incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The target protein levels are normalized to a loading control (e.g., GAPDH or β-actin). The DC50 and Dmax values are then calculated from the dose-response curves.
Ternary Complex Formation Assays
Several biophysical techniques can be employed to characterize the formation of the PROTAC-induced ternary complex.
-
Surface Plasmon Resonance (SPR): This technique can measure the binding affinities and kinetics of the PROTAC to both the target protein and the E3 ligase individually (binary interactions) and the formation of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing thermodynamic parameters of the binary and ternary interactions.
-
Fluorescence Resonance Energy Transfer (FRET): FRET-based assays can be used to monitor the proximity of the target protein and the E3 ligase in the presence of the PROTAC in a cellular context.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate the underlying mechanisms and workflows in PROTAC research.
References
A Comparative Guide to PROTAC Linkers: Thp-peg9-OH vs. Alkyl Chains
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus for researchers in drug discovery. These heterobifunctional molecules, which recruit a target protein to an E3 ubiquitin ligase for degradation, are critically dependent on the linker component that connects the two binding moieties. The choice of linker—its composition, length, and flexibility—profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1]
This guide provides a detailed comparison of two common linker classes: the polyethylene glycol (PEG)-based linker, Thp-peg9-OH, and traditional alkyl linkers. By examining their distinct characteristics and presenting supporting data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in PROTAC design.
At a Glance: this compound vs. Alkyl Linkers
| Feature | This compound (PEG-based) | Alkyl Linkers |
| Composition | Repeating ethylene glycol units with a tetrahydropyran (THP) protecting group and a terminal hydroxyl (-OH) group.[2][3][4] | Saturated or unsaturated hydrocarbon chains.[5] |
| Solubility | Generally high aqueous solubility due to the hydrophilic nature of the PEG chain. | Typically hydrophobic, which can limit aqueous solubility. |
| Permeability | Complex relationship; can adopt folded conformations to shield polar surface area and aid permeability, but excessive length can be detrimental. | Can enhance passive diffusion across cell membranes due to their lipophilic nature. |
| Flexibility | Highly flexible, which can be advantageous for inducing a productive ternary complex. | Offer a high degree of conformational flexibility. |
| Metabolic Stability | Can be susceptible to metabolism. | Generally considered more metabolically stable. |
| Synthetic Accessibility | Readily available from commercial sources and can be incorporated using standard chemical reactions. | Synthetically accessible and straightforward to modify in length. |
Delving Deeper: Physicochemical and Biological Implications
The selection of a linker is not merely about connecting two ends of a molecule; it is a strategic choice that dictates the overall behavior of the PROTAC. The linker's role is to orient the target protein and the E3 ligase in a manner that facilitates the transfer of ubiquitin, leading to the degradation of the target protein.
The Case for this compound: Leveraging Hydrophilicity
This compound is a PEG-based linker that offers several advantages rooted in its hydrophilic character. The repeating ethylene glycol units enhance the aqueous solubility of the PROTAC molecule, which is often a significant challenge given the typically large and hydrophobic nature of the two ligands. Improved solubility can facilitate easier handling in experimental settings and can contribute to better pharmacokinetic profiles in vivo.
The "Thp" refers to a tetrahydropyran protecting group, which masks a hydroxyl group during synthesis and can be removed at a later stage to allow for further chemical modification. The "-peg9-" indicates nine repeating ethylene glycol units, providing a significant degree of flexibility and length. This flexibility can be crucial in allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).
However, the hydrophilicity of PEG linkers can also present a challenge for cell permeability. While the flexibility of the PEG chain may allow it to fold and shield its polar surface area, thereby aiding passage across the cell membrane, an overly long PEG chain can hinder cellular uptake.
The Alkyl Advantage: Simplicity and Permeability
Alkyl linkers, composed of simple hydrocarbon chains, are a foundational element in PROTAC design. Their primary advantages lie in their synthetic simplicity and their inherent hydrophobicity. The length of an alkyl chain can be systematically and easily varied, allowing for a straightforward approach to optimizing the distance between the two ligands.
From a drug development perspective, the lipophilic nature of alkyl linkers can be beneficial for enhancing passive diffusion across the lipid bilayer of cell membranes. This is a critical factor for the intracellular efficacy of PROTACs. However, this same hydrophobicity can lead to poor aqueous solubility, potentially causing issues with formulation and bioavailability. Furthermore, highly flexible alkyl chains can sometimes lead to an entropic penalty upon binding to the target and E3 ligase, which could destabilize the ternary complex.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following tables summarize representative data from the literature, illustrating the impact of linker composition and length on PROTAC performance.
Table 1: Impact of Linker Composition on BRD4 Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | PEG | 13 | 18 | >95 | F. Dang et al., 2017 |
| PROTAC (Alkyl) | Alkyl | 12 | 25 | ~90 | G.E. Winter et al., 2015 |
Note: This is a representative comparison from different studies and not a direct head-to-head comparison.
Table 2: Influence of Alkyl Linker Length on Estrogen Receptor (ERα) Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference | |---|---|---|---|---|---| | ERα-PROTAC-1 | 12 | 100 | ~70 | K. Cyrus et al., 2011 | | ERα-PROTAC-2 | 16 | 30 | >90 | K. Cyrus et al., 2011 | | ERα-PROTAC-3 | 20 | 80 | ~80 | K. Cyrus et al., 2011 |
These data highlight that linker optimization is a critical step in PROTAC development, with even small changes in length or composition having a significant impact on degradation efficiency.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate and compare the performance of PROTACs with different linkers.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs (e.g., with this compound or an alkyl linker) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the target protein. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate and image the blot.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the percentage of protein degradation relative to a vehicle-treated control.
Ternary Complex Formation Assay (e.g., Surface Plasmon Resonance - SPR)
Objective: To measure the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Methodology:
-
Immobilization: Immobilize either the target protein or the E3 ligase onto an SPR sensor chip.
-
Binary Interaction Analysis: Inject the PROTAC over the sensor surface to measure its binding affinity to the immobilized protein.
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the second protein (the one not immobilized) over the sensor surface. An increase in the SPR signal compared to the binary interaction indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants and the overall affinity of the ternary complex.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
References
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry Methods for PROTAC Characterization
For researchers, scientists, and drug development professionals venturing into the promising field of Proteolysis Targeting Chimeras (PROTACs), a deep and precise understanding of their structural integrity, binding affinities, and cellular activity is paramount. Mass spectrometry (MS) has emerged as a powerhouse of analytical techniques, offering multifaceted insights into these complex bifunctional molecules. This guide provides a comparative overview of key MS-based methods for the characterization of PROTACs, with a focus on those that could be synthesized using linkers such as Thp-peg9-OH, a polyethylene glycol (PEG)-based linker.
PROTACs, by their very nature, present unique analytical challenges. Comprising two distinct ligands connected by a linker, they are designed to simultaneously engage a target protein and an E3 ubiquitin ligase, thereby inducing the degradation of the target. Verifying the intact structure of the PROTAC, quantifying its concentration in biological systems, and confirming its ability to form the crucial ternary complex are all critical steps in the development pipeline.
Unveiling the PROTAC: A Multi-pronged MS Approach
The characterization of a PROTAC can be broadly categorized into three key areas: structural verification of the molecule itself, quantification in biological matrices, and assessment of its biological function, particularly the formation of the ternary complex. Different MS techniques are optimally suited for each of these tasks.
Structural Elucidation: Beyond Just a Molecular Weight
While confirming the molecular weight of a synthesized PROTAC is a fundamental first step, a detailed structural characterization is essential to ensure its integrity. High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) techniques provides in-depth structural information.
Tandem Mass Spectrometry (MS/MS) Techniques:
-
Collision-Induced Dissociation (CID): This is the most common fragmentation technique. It provides information about the core structure of the PROTAC by breaking the most labile bonds.
-
Higher-Energy C-trap Dissociation (HCD): Similar to CID, HCD is performed in an Orbitrap mass analyzer and often yields more informative fragment ions, particularly in the low mass range.
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that is particularly useful for preserving post-translational modifications and characterizing labile structures. For PROTACs, it can provide complementary fragmentation patterns to CID/HCD.
-
Ultraviolet Photodissociation (UVPD): UVPD is a high-energy fragmentation technique that can induce cleavage of more stable bonds, offering a more comprehensive structural elucidation of the PROTAC molecule.[1]
A multi-pronged approach utilizing several of these fragmentation techniques can provide the most complete picture of a PROTAC's structure.[1]
Quantification in Biological Matrices: The "How Much?" Question
To understand the pharmacokinetic and pharmacodynamic (PK/PD) properties of a PROTAC, sensitive and accurate quantification in biological matrices such as plasma is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[2][3]
Key Features of LC-MS/MS for PROTAC Quantification:
-
High Sensitivity: Capable of detecting PROTACs at low pg/mL concentrations.
-
High Selectivity: The use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) ensures that only the target PROTAC is quantified, minimizing interference from the complex biological matrix.
-
Wide Dynamic Range: Allows for the quantification of PROTACs over a broad concentration range.
Assessing Biological Function: The Ternary Complex
The cornerstone of PROTAC efficacy is the formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase. Native mass spectrometry (native MS) has emerged as a powerful tool to directly observe and characterize these non-covalent complexes.
Advantages of Native MS for Ternary Complex Analysis:
-
Direct Observation: Allows for the direct detection of the intact ternary complex, providing definitive evidence of its formation.
-
Stoichiometry Determination: Can reveal the stoichiometry of the complex (e.g., 1:1:1 ratio of PROTAC:target:E3 ligase).
-
Relative Binding Affinity: The intensity of the ternary complex signal can provide a semi-quantitative measure of its stability and the cooperativity of binding.
-
High-Throughput Screening: Native MS can be used as a high-throughput screening method to rapidly assess the ability of different PROTACs to form the ternary complex.
Ion Mobility-Mass Spectrometry (IM-MS): A Deeper Look into Conformation
IM-MS adds another dimension to the analysis by separating ions based on their size, shape, and charge. This can be particularly valuable for PROTAC research by:
-
Conformational Analysis: Providing insights into the conformational changes that occur upon PROTAC binding to the target protein and E3 ligase.
-
Isomer Separation: Separating different conformational states of the binary and ternary complexes.
Comparative Overview of Mass Spectrometry Methods
| Analytical Goal | Primary MS Method | Alternative/Complementary Methods | Key Information Obtained | Limitations |
| PROTAC Structural Verification | High-Resolution Tandem MS (HR-MS/MS) | NMR Spectroscopy | Exact mass, elemental composition, fragmentation pattern for structural confirmation. | Does not provide information on 3D conformation. |
| Quantification in Biological Fluids | Liquid Chromatography-Tandem MS (LC-MS/MS) | Immunoassays (e.g., ELISA) | Precise and sensitive quantification of the PROTAC for pharmacokinetic studies. | Requires development of a specific and validated assay for each PROTAC. |
| Ternary Complex Formation | Native Mass Spectrometry (Native MS) | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Direct evidence of ternary complex formation, stoichiometry, and relative binding affinity. | Provides semi-quantitative binding information; may not be suitable for all protein systems. |
| Conformational Analysis | Ion Mobility-Mass Spectrometry (IM-MS) | X-ray Crystallography, Cryo-EM | Information on the shape and conformational changes of proteins and complexes upon PROTAC binding. | Interpretation of collision cross-section data can be complex. |
Experimental Workflow for PROTAC Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a PROTAC using mass spectrometry.
Caption: A generalized workflow for PROTAC characterization using mass spectrometry.
Signaling Pathway of PROTAC Action
The mechanism of action of a PROTAC involves hijacking the cell's natural protein degradation machinery. The following diagram illustrates this signaling pathway.
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Detailed Experimental Protocols
Note: As "this compound PROTAC" is a linker, the following are generalized protocols for representative PROTACs. These should be optimized for the specific PROTAC and biological system under investigation.
Protocol 1: Structural Characterization by HR-MS/MS
-
Sample Preparation: Dissolve the purified PROTAC in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or FT-ICR MS.
-
Infusion: Infuse the sample directly into the mass spectrometer using a nano-electrospray ionization (nESI) source.
-
Full MS Scan: Acquire a full MS scan to determine the accurate mass of the intact PROTAC.
-
Tandem MS (MS/MS): Select the precursor ion corresponding to the PROTAC and perform fragmentation using CID, HCD, ETD, and/or UVPD.
-
Data Analysis: Analyze the fragmentation spectra to confirm the structure of the PROTAC by identifying characteristic fragment ions corresponding to the target-binding ligand, the E3 ligase ligand, and the linker.
Protocol 2: Quantification by LC-MS/MS in Rat Plasma
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to achieve good separation of the PROTAC from matrix components.
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS Detection:
-
Ionization: Use positive ion electrospray ionization (ESI+).
-
Detection Mode: Set up MRM transitions for the specific PROTAC and internal standard.
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize sensitivity.
-
-
Data Analysis: Construct a calibration curve using standards of known concentrations and quantify the PROTAC in the plasma samples.
Protocol 3: Native MS Analysis of Ternary Complex Formation
-
Sample Preparation:
-
Use a volatile buffer system compatible with native MS, such as ammonium acetate.
-
Incubate the target protein, E3 ligase, and PROTAC at desired concentrations (e.g., equimolar ratios) for a sufficient time to allow complex formation.
-
-
Instrumentation:
-
Utilize a mass spectrometer equipped for native MS analysis (e.g., a Q-TOF or Orbitrap with an extended mass range).
-
Use a nano-electrospray ionization (nESI) source with gold-coated capillaries.
-
-
Instrument Settings for Native MS:
-
Capillary Voltage: ~1.3 kV.
-
Source Temperature: Keep low to preserve non-covalent interactions.
-
Collision Energy: Use low collision energy in the trapping region to desolvate the ions without disrupting the complex.
-
-
Data Acquisition: Acquire spectra over a mass range that encompasses all expected species (apo-proteins, binary complexes, and the ternary complex).
-
Data Analysis: Deconvolute the raw data to obtain the neutral masses of the observed species and identify the ternary complex. The relative abundance of the complex can be estimated from the peak intensities.
Conclusion
Mass spectrometry offers a versatile and powerful toolkit for the comprehensive characterization of PROTACs. From initial structural verification and in vivo quantification to the detailed investigation of the all-important ternary complex, MS-based methods provide indispensable data throughout the drug discovery and development process. While this guide provides a general framework, the successful application of these techniques relies on careful experimental design and optimization for each specific PROTAC molecule and biological system. The continued evolution of mass spectrometry technology promises even deeper insights into the intricate world of targeted protein degradation.
References
In Vivo Performance of PROTACs: A Comparative Analysis of RIPK2 and ERRα Degraders in Animal Models
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a promising therapeutic modality.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2] While in vitro studies are crucial for initial validation, the true potential of PROTACs is realized through rigorous in vivo evaluation in animal models. This guide provides a comparative analysis of the in vivo validation of two distinct PROTACs: one targeting Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) and another targeting Estrogen-Related Receptor alpha (ERRα), based on published preclinical data.
Comparative Efficacy and Biodistribution
The in vivo efficacy of PROTACs is determined by their ability to degrade the target protein in relevant tissues, leading to a therapeutic effect. The following tables summarize the in vivo protein degradation data for a RIPK2-targeting PROTAC and an ERRα-targeting PROTAC in mouse models.
Table 1: In Vivo Degradation of RIPK2 by PROTAC 6 in Rats
| Dose (mg/kg) | Time Point | Percent Degradation (Colon) |
| 0.05 (QD SC) | Day 5 | ~50% |
| 0.5 (QD SC) | Day 5 | >75%[3] |
Data adapted from Mares et al.[3] QD SC: Once daily subcutaneous injection.
Table 2: In Vivo Degradation of ERRα by PROTAC_ERRα in Mice
| Tissue | Percent Degradation |
| Heart | ~44% |
| Kidney | ~44% |
| MDA-MB-231 Tumors | ~39% |
Data adapted from Buckley et al. Mice were treated with 100 mg/kg of PROTAC_ERRα three times per day, intraperitoneally.
Understanding the Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This catalytic mechanism allows for sustained protein knockdown even after the PROTAC has been cleared from circulation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are the protocols for the key experiments cited in this guide.
In Vivo RIPK2 Degradation Study in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
PROTAC Formulation: The specific formulation for PROTAC 6 was not detailed in the provided information.
-
Dosing Regimen: PROTAC 6 was administered subcutaneously (SC) once daily (QD) at doses of 0.05 mg/kg and 0.5 mg/kg for 5 days. A vehicle control group was also included.
-
Tissue Collection and Processing: Colon tissue was collected at the end of the study.
-
Protein Level Analysis: RIPK2 protein levels in the colon were quantified, likely using methods such as Western blotting or ELISA, and compared to the vehicle control group.
In Vivo ERRα Degradation Study in Mice
-
Animal Model: Mice bearing MDA-MB-231 tumor xenografts.
-
PROTAC Formulation: The specific vehicle (ESD-1) was mentioned, but its composition was not detailed.
-
Dosing Regimen: Mice were injected intraperitoneally (IP) with either vehicle or 100 mg/kg of PROTAC_ERRα three times per day.
-
Tissue Collection and Processing: Heart, kidney, and tumor tissues were harvested for analysis.
-
Protein Level Analysis: ERRα levels were measured, presumably by Western blot, and compared between the vehicle and PROTAC-treated groups.
Concluding Remarks
The in vivo data for both the RIPK2 and ERRα-targeting PROTACs demonstrate the potential of this modality to achieve significant target protein degradation in various tissues. The catalytic nature of PROTACs offers the possibility of prolonged pharmacodynamic effects that outlast the pharmacokinetic profile of the compound. However, challenges in optimizing pharmacokinetic properties and ensuring efficient delivery to target tissues remain key considerations in the development of PROTAC-based therapeutics. The successful preclinical validation of molecules like those discussed herein paves the way for their further development and potential clinical application in treating a range of diseases.
References
The Pivotal Role of Linker Length: A Comparative Study of PROTACs with Varying PEG Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key, and often underestimated, component of these heterobifunctional molecules is the linker that connects the target protein-binding ligand to the E3 ligase recruiter. Among the various linker chemistries, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of PROTACs featuring different length PEG linkers, supported by experimental data, to illuminate the impact of this crucial parameter on degradation efficacy and overall performance.
The linker in a PROTAC is not merely a spacer; it plays a decisive role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2][3][4][5] This ternary complex is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. The length of the PEG linker is a critical determinant of the PROTAC's ability to induce this complex, directly influencing its degradation potency (DC50) and maximal degradation (Dmax).
An optimal linker length is paramount as it dictates the spatial orientation and proximity of the target protein and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is excessively long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or it may lead to an increased entropic penalty upon binding.
Comparative Analysis of PROTAC Performance with Varying PEG Linker Lengths
Systematic studies have demonstrated that the optimal PEG linker length is not a universal constant but is highly dependent on the specific target protein and the recruited E3 ligase. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | 12 | Less Potent | - | |
| 16 | More Potent | - | |||
| TANK-Binding Kinase 1 (TBK1) | VHL | < 12 | No degradation | - | |
| 12-29 | Submicromolar | - | |||
| 21 | 3 | 96 | |||
| 29 | 292 | 76 | |||
| Bromodomain-containing protein 4 (BRD4) | VHL | PEG3 | - | - | |
| PEG4 | - | - | |||
| PEG5 | Potent Degradation | - | |||
| PEG6 | - | - | |||
| Bruton's tyrosine kinase (BTK) | CRBN | 2 PEG units | Impaired Binding | - | |
| ≥ 4 PEG units | Improved Potency | - |
Key Performance Indicators vs. Linker Length: A Summary
| Performance Metric | Impact of Increasing PEG Linker Length | General Observations and Considerations |
| Degradation Potency (DC50) | Often exhibits a "hook effect" where potency increases to an optimal length and then decreases. | The optimal length is target and E3 ligase dependent; systematic screening is crucial. |
| Maximal Degradation (Dmax) | Generally follows a similar trend to DC50, with an optimal linker length yielding the highest Dmax. | Excessively long linkers can lead to a decrease in Dmax. |
| Binding Affinity (Kd) | Can be affected by very short linkers due to steric hindrance, but often remains similar across a range of effective linker lengths. | The primary impact of the linker is on ternary complex formation, not necessarily binary binding affinity. |
| Cell Permeability | PEG linkers generally improve hydrophilicity, which can influence cell permeability. | A balance must be struck, as excessive hydrophilicity can also hinder membrane transport. |
| Pharmacokinetics (PK) | Linker composition and length can significantly impact metabolic stability and overall PK profile. | Longer, more flexible linkers may be more susceptible to metabolism. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTACs with different linker lengths.
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.
-
Cell Culture and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
This biophysical assay measures the heat changes associated with binding events to determine the affinity and thermodynamics of ternary complex formation.
-
Sample Preparation: Prepare solutions of the purified target protein, E3 ligase, and PROTAC in the same dialysis buffer to minimize heats of dilution. Degas all solutions.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.
-
Titration: Perform a series of injections of the PROTAC solution into the sample cell containing the target protein and E3 ligase.
-
Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants. Fit the data to a suitable binding model to determine the dissociation constant (Kd) and other thermodynamic parameters of the ternary complex.
Visualizing PROTAC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: PROTAC Mechanism of Action.
Caption: Generalized workflow for evaluating PROTAC efficacy.
Conclusion
The optimization of the PEG linker is a cornerstone of successful PROTAC design. The presented data underscores the necessity of systematically evaluating a range of linker lengths for each new target protein and E3 ligase combination. While general trends suggest that extremely short or long linkers can be detrimental, the "sweet spot" for optimal degradation is highly context-dependent. By employing rigorous experimental protocols, such as those detailed in this guide, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation. The ongoing exploration of novel linker chemistries and the integration of computational modeling will further refine our ability to rationally design the next generation of these promising therapeutics.
References
Navigating the PROTAC Linker Landscape: A Comparative Guide to Thp-peg9-OH and Novel Linker Chemistries
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in modern therapeutics. The linker, a seemingly simple bridge between the target protein-binding ligand and the E3 ligase-recruiting moiety, plays a pivotal role in the efficacy and developability of these heterobifunctional molecules. This guide provides an objective comparison of the widely used Thp-peg9-OH linker against emerging novel linker classes, supported by experimental data and detailed protocols to inform the rational design of next-generation protein degraders.
The PROTAC's mechanism of action hinges on the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1][2] The linker's length, chemical composition, and rigidity are critical determinants of a PROTAC's ability to induce a productive ternary complex and ultimately its degradation efficiency.[1][2][3]
The Benchmark: this compound and PEG-based Linkers
Polyethylene glycol (PEG) linkers, such as this compound, have been a mainstay in PROTAC design due to their synthetic accessibility, inherent flexibility, and ability to improve the solubility of often lipophilic PROTAC molecules. The tetrahydropyran (Thp) group in this compound serves as a protecting group for the terminal hydroxyl, facilitating straightforward synthetic manipulations. The nine-unit PEG chain provides a flexible spacer to span the distance between the target protein and the E3 ligase.
The Challengers: Novel PROTAC Linkers
While PEG linkers have proven effective, the field is rapidly evolving towards more sophisticated linker designs to overcome the limitations of simple flexible chains, such as metabolic instability and lack of conformational control. Novel linker classes are designed to offer improved potency, selectivity, and drug-like properties.
Rigid Linkers: These linkers incorporate cyclic structures like piperazine, piperidine, or aromatic rings to introduce conformational constraints. This pre-organization of the PROTAC into a bioactive conformation can lead to more potent degradation by reducing the entropic penalty of ternary complex formation. Furthermore, the introduction of rigidity can enhance metabolic stability.
Clickable Linkers: "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the modular and efficient synthesis of PROTACs. The resulting triazole ring is not merely a linkage point; it is a metabolically stable, rigid, and polar moiety that can influence the PROTAC's properties. This approach facilitates the rapid generation of PROTAC libraries with diverse linker lengths and compositions for efficient optimization.
Head-to-Head Comparison: Performance Data
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). Lower DC50 and higher Dmax values indicate a more potent and efficacious PROTAC. The following tables summarize representative data from structure-activity relationship (SAR) studies on PROTAC linkers.
Table 1: Comparison of Linker Classes on BRD4 Degradation
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | Flexible (PEG) | PEG9 | 50 | >90 | HEK293 |
| PROTAC B | Rigid | Piperazine-based | 15 | >95 | HEK293 |
| PROTAC C | Clickable | Triazole-containing | 25 | >95 | HEK293 |
This table presents a synthesized comparison based on trends observed in the literature. The warhead (JQ1) and E3 ligase ligand (Pomalidomide) are kept constant for a conceptual comparison.
Table 2: Impact of Linker Rigidity on Androgen Receptor (AR) Degradation
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| Flexible Linker PROTAC | Alkyl/PEG | 10 | ~90 | LNCaP |
| Rigid Linker PROTAC | Heterocyclic | <1 | >95 | LNCaP |
Data synthesized from literature highlights the significant improvement in potency when transitioning from a flexible to a rigid linker for AR degradation.
Experimental Protocols
To facilitate the systematic evaluation of different PROTAC linkers, detailed experimental protocols for key assays are provided below.
Western Blotting for Protein Degradation (DC50/Dmax Determination)
This protocol outlines the quantification of target protein degradation in response to PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293, HeLa) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTACs (typically ranging from 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Generate dose-response curves to calculate the DC50 and Dmax values.
Ternary Complex Formation Assay (NanoBRET™)
This cell-based assay monitors the formation of the PROTAC-induced ternary complex in real-time.
1. Cell Preparation:
-
Use a cell line endogenously expressing the target protein tagged with a NanoLuc® luciferase fragment (e.g., HiBiT) and overexpressing the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).
2. Ligand Labeling:
-
Add the HaloTag® ligand (e.g., NanoBRET™ 618 Ligand) to the cells and incubate to allow for labeling of the E3 ligase fusion protein.
3. PROTAC Treatment:
-
Add a serial dilution of the PROTACs to the cells.
4. Substrate Addition and Signal Detection:
-
Add the NanoBRET™ substrate and immediately measure the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission signals.
5. Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions.
2. Immunoprecipitation:
-
Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.
3. Western Blotting:
-
Elute the immunoprecipitated protein and analyze it by Western blotting using an anti-ubiquitin antibody. An increase in the high-molecular-weight smear upon PROTAC treatment indicates polyubiquitination of the target protein.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Conclusion
The choice of linker is a critical decision in the design of a successful PROTAC. While this compound and other PEG-based linkers offer a reliable and synthetically accessible starting point, the exploration of novel linker chemistries, such as rigid and clickable linkers, presents a promising avenue for enhancing the potency, selectivity, and pharmacokinetic properties of protein degraders. The systematic evaluation of different linker classes, using the robust experimental protocols outlined in this guide, is paramount to advancing the field of targeted protein degradation and developing the next generation of transformative therapeutics.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Thp-peg9-OH
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Thp-peg9-OH, a PEG-based PROTAC linker. Adherence to these procedures is critical to mitigate risks and comply with safety regulations.
Chemical and Physical Properties
A clear understanding of the properties of this compound is the first step toward safe handling. The following table summarizes its key characteristics.
| Property | Value |
| CAS Number | 669556-83-6 |
| Molecular Formula | C23H46O11 |
| Molecular Weight | 498.60 g/mol |
| Appearance | To be determined |
| Purity | >98% |
| Storage | Store at -20°C for long term, 0-4°C for short term. Keep dry and away from light. |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Acute oral toxicity (Category 4), H302: Harmful if swallowed.[1]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P391: Collect spillage.
-
P501: Dispose of contents/ container to an approved waste disposal plant.
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the proper disposal of this compound. This procedure is designed to minimize exposure and prevent environmental contamination.
1. Personal Protective Equipment (PPE):
- Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
2. Waste Collection:
- Unused Product: Keep the product in its original container if possible. If not, use a clearly labeled, sealed container.
- Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and absorbent paper, must be treated as hazardous waste.
- Collect all waste in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound") and the associated hazards (e.g., "Acutely Toxic," "Environmental Hazard").
3. Spillage Management:
- In the event of a spill, immediately alert personnel in the area.
- Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
- Carefully collect the absorbent material and place it in the designated hazardous waste container.
- Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
- Ensure the area is well-ventilated.
4. Final Disposal:
- Do not dispose of this compound down the drain or in general waste.
- The collected waste must be disposed of through an approved and licensed hazardous waste disposal company.
- Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow
References
Safeguarding Your Research: A Comprehensive Guide to Handling Thp-peg9-OH
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Thp-peg9-OH, a PEG-based PROTAC linker. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Immediate Safety and Handling Protocols
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel must be thoroughly trained in the handling, storage, and emergency procedures outlined below before working with this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles.[1] |
| Hand Protection | Nitrile gloves | Provides incidental splash protection. For prolonged or direct contact, consult glove manufacturer's chemical resistance data. Immediately replace contaminated gloves. |
| Body Protection | Impervious clothing (e.g., lab coat) | Prevents skin contact with the chemical.[1] |
| Respiratory Protection | Air-purifying respirator with organic vapor/particulate cartridges | Required when engineering controls are insufficient or during spill cleanup to prevent inhalation of aerosols or vapors. |
Experimental Workflow and Handling
Proper handling techniques are crucial to minimize exposure risk. The following workflow outlines the key steps for safely using this compound in a laboratory setting.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel. |
Spill Response Plan
A spill of this compound must be treated as a hazardous event. The following diagram outlines the appropriate response protocol.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
